Product packaging for Stigmast-7-en-3-ol,(3.beta(Cat. No.:)

Stigmast-7-en-3-ol,(3.beta

Cat. No.: B12092301
M. Wt: 414.7 g/mol
InChI Key: YSKVBPGQYRAUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Diverse Family of Phytosterols (B1254722)

Phytosterols are a group of naturally occurring steroid alcohols found in plants, with a structural similarity to cholesterol. wikipedia.org They are integral components of plant cell membranes, influencing their fluidity and permeability. The broad family of phytosterols is categorized based on the number and position of methyl groups and the presence or absence of double bonds in their fused polycyclic structure. wikipedia.org

Stigmast-7-en-3-ol,(3.beta) belongs to the stigmastane (B1239390) and derivatives class of compounds. foodb.cahmdb.ca These are characterized by a stigmastane skeleton, which is essentially a cholestane (B1235564) structure with an added ethyl group at the C24 position. foodb.cahmdb.ca Other well-known phytosterols include β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), which are the most common in the human diet. wikipedia.orgwikipedia.orgfoodb.ca

Table 1: Classification of this compound)

CategoryClassification
SuperclassLipids and lipid-like molecules
ClassSteroids and steroid derivatives
SubclassPhytosterols
Further ClassificationStigmastanes and derivatives

Significance of this compound) in Natural Product Chemistry and Biology

The significance of this compound) lies in its widespread presence in the plant kingdom and its potential biological activities. It has been identified in various plants, including Glycine max (soybean), Cucurbita ficifolia (figleaf gourd), and species of the genus Rhus. chemfaces.comsapub.orgscielo.org.mx Its presence in certain foods, such as common walnuts, robusta coffee, and tea, has led to its consideration as a potential biomarker for the consumption of these products. foodb.cahmdb.ca

From a biological perspective, research has begun to uncover its potential roles. For instance, in silico studies have suggested that this compound) may have a high binding affinity for the aromatase receptor, indicating potential applications in breast cancer research. nih.gov Furthermore, it has been identified as a constituent in plant extracts with demonstrated anti-diabetic and anti-inflammatory properties, suggesting it may contribute to these effects. scielo.org.mxagriculturejournals.cz

Table 2: Natural Sources and Identified Potential Biological Activities of this compound)

Natural SourceIdentified Potential Biological Activity
Lagenaria siceraria (bottle gourd)Potential aromatase inhibition (in silico) nih.gov
Sterculia setigera (a flowering plant)Component of extract with various fatty acids usa-journals.com
Chenopodium quinoa (quinoa)Component of leaf extract with various phytoconstituents als-journal.comresearchgate.net
Cucurbita ficifolia (figleaf gourd)Component of fruit with hypoglycemic, antioxidant, and anti-inflammatory effects scielo.org.mx
Rhus speciesIdentified as a steroid constituent sapub.org
Common Walnut, Robusta Coffee, TeaPotential biomarker of consumption foodb.cahmdb.ca

Research Paradigms and Evolving Methodologies in Sterol Investigations

The investigation of phytosterols, including this compound), has evolved significantly with advancements in analytical chemistry. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) has historically been the method of choice for separating and quantifying these compounds. aocs.orgazom.com GC-MS is particularly valuable for identifying unknown phytosterol peaks and confirming the purity of known ones. aocs.org

However, GC-based methods often require a derivatization step, typically silylation, to increase the volatility of the sterols, which can be time-consuming. azom.comresearchgate.net To overcome this, liquid chromatography (LC) methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), have gained prominence. nih.govnih.gov These methods often eliminate the need for derivatization, simplifying sample preparation and offering high sensitivity and selectivity. researchgate.netnih.govnih.gov

Sample preparation techniques have also advanced, with methods like solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) being employed to extract and preconcentrate phytosterols from complex food matrices. azom.comresearchgate.net

Scope and Objectives of Current Research on this compound)

Current research on this compound) is focused on several key areas. A primary objective is to continue identifying and quantifying its presence in a wider range of plant species and food products. This will help to better understand its dietary intake and distribution in nature.

Another major focus is the elucidation of its biological activities. While preliminary studies have suggested potential anti-cancer and anti-diabetic properties, further in-depth preclinical research, including both in vitro and in vivo studies, is necessary to validate these findings and understand the underlying mechanisms of action. nih.govnih.govusda.gov The potential synergistic effects of this compound) with other phytochemicals within plant extracts is also an area of growing interest. scielo.org.mx

Finally, the development of more efficient and environmentally friendly extraction and purification methods for this compound) is an ongoing objective for its potential use as a reference standard and for further pharmacological studies. chemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50O B12092301 Stigmast-7-en-3-ol,(3.beta

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBPGQYRAUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Stigmast 7 En 3 Ol, 3.beta

Presence and Accumulation in Plant Kingdom:

The compound is a common constituent in a diverse range of plants, from staple crops to medicinal herbs. smolecule.comnih.govsmujo.id Its presence has been confirmed through phytochemical analyses of various plant species, highlighting its integral role within the plant sterol profile.

Stigmast-7-en-3-ol,(3.beta) has been identified in a wide array of plant families and genera. Research has documented its presence in the families Acanthaceae, Amaranthaceae, Asteraceae, Caryophyllaceae, Cucurbitaceae, Poaceae, Rosaceae, Sapindaceae, and Zingiberaceae, among others. researchgate.netresearchgate.netsmujo.idscispace.comresearchgate.netresearchgate.net

Specific genera where this compound has been detected include Oryza, Acanthus, Trichosanthes, Gypsophila, Prunus, Alpinia, Helianthus, and Avena. researchgate.netresearchgate.netnih.govsmujo.idscispace.comresearchgate.net For instance, it has been reported in common food sources such as rice (Oryza sativa), common walnut (Juglans regia), robusta coffee, and tea. foodb.canih.gov It is also found in the African cherry (Prunus africana), a plant known for its medicinal uses. smujo.id

Table 1: Plant Families and Genera Containing this compound)

FamilyGenus/SpeciesCitation
AcanthaceaeAcanthus ilicifolius researchgate.net
AmaranthaceaePfaffia glomerata
AsteraceaeHelianthus spp.
CaryophyllaceaeGypsophila trichotoma researchgate.net
CucurbitaceaeTrichosanthes spp. scispace.com
PoaceaeOryza sativa (Rice), Avena sativa (Oats) nih.gov
RosaceaePrunus africana, Rosa rugosa smujo.idmdpi.com
SapindaceaeDodonaea viscosa researchgate.net
ZingiberaceaeAlpinia officinarum (Galangal) researchgate.net

The accumulation of this compound) is not uniform throughout the plant; its concentration varies depending on the specific organ. Research indicates that roots are a significant site of accumulation for this compound in several species, including Acanthus ilicifolius, Trichosanthes species, and Pfaffia glomerata. researchgate.netscispace.com Phytochemical studies of Gypsophila trichotoma detected the compound in both the roots and aerial parts. researchgate.net

Table 2: Tissue-Specific Distribution of this compound)

Plant SpeciesPlant OrganCitation
Acanthus ilicifoliusRoots researchgate.net
Alpinia officinarumRhizomes researchgate.net
Avena sativaLeaves and Seeds
Dodonaea viscosaLeaves researchgate.net
Gypsophila trichotomaRoots and Aerial Parts researchgate.net
Prunus africanaBark smujo.id
Rosa rugosaAccessory Fruit (Hip) mdpi.com
Trichosanthes spp.Roots scispace.com

The concentration of this compound) within a plant can fluctuate based on its developmental stage. A study on the rhizomes of Alpinia officinarum revealed that the content of this compound in an ethanol (B145695) extract changed with the age of the plant, showing an increase during the first three years of growth followed by a decrease. researchgate.net This suggests an age-dependent regulation of its biosynthesis or accumulation.

Furthermore, research on wild Helianthus species has shown that annual plants tend to have higher average concentrations of delta-7-stigmastenol compared to perennial species, indicating that life cycle strategy may influence the production of this sterol. In rugosa rose, the total amount of steroids was observed to increase as the fruit developed and matured, pointing to a general trend of sterol accumulation during ripening processes. mdpi.com

The synthesis and accumulation of plant secondary metabolites, including sterols, are significantly influenced by a variety of environmental factors. d-nb.info Abiotic stressors and conditions such as light, temperature, water availability, and soil nutrition can alter a plant's physiological and biochemical pathways, thereby affecting the quantity of compounds like this compound). d-nb.infooregonstate.edu The specific impact of these factors is often species-dependent and can lead to either an increase or decrease in metabolite concentration. d-nb.info

However, in some cases, the phytochemical profile can remain relatively stable. A comparative study of Prunus africana from a domesticated stand, a wild stand, and a remnant on-farm stand found no statistically significant differences in the yields of crude organic extracts. smujo.id This finding suggests that for P. africana, the process of domestication and the corresponding change in growing environment did not significantly alter the accumulation of its key phytochemicals, including this compound). smujo.id

Developmental Stage-Dependent Variation in this compound) Content

Occurrence in Algae and Other Photosynthetic Microorganisms

The presence of this compound) is not limited to the terrestrial plant kingdom; it has also been detected in marine environments. ontosight.ai Research on algal biomass has identified sterols that correspond to this compound. A study analyzing the sterol content of the green alga Scenedesmus identified 29-carbon 4-desmethylsterols with a molecular weight matching that of sitosterol (B1666911) or Δ7-stigmastenol, confirming its presence in photosynthetic microorganisms. nrel.gov

Detection in Fungal Species and Yeasts

This compound) is also found within the fungal kingdom. It is believed to be a product of a biosynthetic pathway that results in rarely detected C29Δ7 sterols. oup.com This sterol has been specifically associated with plant pathogenic rust fungi belonging to the class Uredinales. oup.com Additionally, research suggests that the fungal pathogen Pneumocystis carinii may also synthesize this compound). oup.com

Presence in Marine Organisms (e.g., invertebrates)

Stigmast-7-en-3-ol, (3.beta), also widely known by its synonym Schottenol (B1194776), is a phytosterol found within the complex sterol profiles of various marine invertebrates. Sterols are crucial for the cellular membrane structure and function in these organisms. Marine invertebrates, particularly sponges, are known to contain a remarkable diversity of sterols, often with unique structural modifications.

Research has identified Stigmast-7-en-3-ol as a component in marine sponges. nih.govresearchgate.netnih.gov For instance, it is recognized as a sterol present in sponges of the genus Axinella. aelsindia.com The sterol composition of marine invertebrates can be highly complex, featuring a mixture of many different sterol types. scholarena.com The presence and relative abundance of specific sterols like Stigmast-7-en-3-ol can serve as chemotaxonomic markers, helping to classify and differentiate between various species. While its presence is documented, specific quantitative data detailing its concentration in various marine invertebrate tissues are not extensively available in widespread literature, reflecting the complexity and diversity of sterol metabolism in these organisms. The study of these compounds in marine life is an active area of natural product research. ocl-journal.org

Natural Contribution of this compound) to Specific Food Matrices

This compound) is a naturally occurring phytosterol in several plant-based foods and oils. Its presence is a key characteristic of the chemical profile of these food items.

The compound is notably abundant in Argan oil, derived from the kernels of the argan tree (Argania spinosa). In this oil, Schottenol is one of the two major sterols, with its concentration being a key indicator of the oil's authenticity. ojafr.irresearchgate.net Studies have reported its content to be a significant percentage of the total sterols. ojafr.irbiocrick.comfoodb.cachemfaces.com

It is also found in the oil of tea seeds (Camellia sinensis). A study on the phytosterol composition of oil from four bi-clonal tea seed stocks identified and quantified Stigmast-7-en-3-ol. bohrium.com The compound is also known to be present in common walnuts (Juglans regia), robusta coffee (Coffea canephora), and has been identified as a minor sterol in sugarcane (Saccharum officinarum) rind. nih.govnih.gov

The following table provides a summary of the research findings on the concentration of this compound) in various food matrices.

Food MatrixScientific NameConcentration of Stigmast-7-en-3-ol, (3.beta)Reference
Argan OilArgania spinosaMean of 147 mg/kg of oil
Argan OilArgania spinosa44-49% of total sterols ojafr.irfoodb.ca
Argan OilArgania spinosa43.8 mg/100g of oil
Tea Seed Oil (TS 506)Camellia sinensis31.94 ± 0.30 mg/kg of oil bohrium.com
Tea Seed Oil (TS 491)Camellia sinensis31.99 ± 0.27 mg/kg of oil bohrium.com
Tea Seed Oil (TS 464)Camellia sinensis31.78 ± 0.03 mg/kg of oil bohrium.com
Tea Seed Oil (TS 462)Camellia sinensis31.68 ± 0.45 mg/kg of oil bohrium.com
Sugarcane RindSaccharum officinarumIdentified as a minor steroid component nih.gov
Common WalnutJuglans regiaPresent nih.gov
Robusta CoffeeCoffea canephoraPresent nih.gov

Biosynthesis of Stigmast 7 En 3 Ol, 3.beta

General Sterol Biosynthetic Pathway Precursors and Early Stages

The journey to synthesizing plant sterols begins with the production of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.commdpi.com In plants, these precursors are generated via two primary pathways: the mevalonate (B85504) (MVA) pathway, which starts from acetyl-CoA, and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comwikipedia.org

These initial stages are conserved across many organisms and are foundational for all isoprenoid biosynthesis. nih.govacs.org The key steps are outlined below:

Formation of Farnesyl Diphosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the 15-carbon molecule, FPP. wikipedia.org

Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction to produce squalene, a 30-carbon linear triterpene. wikipedia.org

Squalene Epoxidation: Squalene undergoes epoxidation by the enzyme squalene epoxidase to form (3S)-2,3-oxidosqualene. frontiersin.org

Cyclization to Cycloartenol (B190886): In photosynthetic organisms, including higher plants, 2,3-oxidosqualene (B107256) is cyclized by the enzyme cycloartenol synthase (CAS) to form cycloartenol. wikipedia.orgnih.gov This step is a critical branching point, as animals and fungi typically use lanosterol (B1674476) synthase (LAS) to produce lanosterol as their initial cyclic sterol precursor. mdpi.compnas.org While some plants possess LAS genes, the canonical pathway to major phytosterols (B1254722) proceeds through cycloartenol. frontiersin.orgpnas.org

Distinct Enzymatic Steps Leading to Stigmast-7-en-3-ol,(3.beta) from Common Phytosterol Intermediates

Following the formation of cycloartenol, a series of modifications to both the sterol nucleus and the side chain occur. The pathway leading to C29 sterols like this compound) is characterized by two successive methylation steps at the C-24 position. nih.govbioone.org

This compound) is an important intermediate in the biosynthesis of major 24-ethylsterols such as β-sitosterol and stigmasterol (B192456). wikipedia.org Its formation involves the action of several key enzyme classes. The molecule is defined by a double bond at the C-7 position (Δ7) of the sterol ring. ontosight.ainih.gov

The generalized sequence from the common intermediate cycloartenol is as follows:

First Methylation: The enzyme Sterol C-24 Methyltransferase 1 (SMT1) transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to the C-24 of cycloartenol, producing 24-methylenecycloartenol. oup.com

Ring Isomerization: The cyclopropane (B1198618) ring of 24-methylenecycloartenol is opened by cyclopropyl (B3062369) sterol isomerase (CPI) to yield cycloeucalenol (B201777). frontiersin.orgoup.com

Demethylation at C-4 and C-14: A series of enzymatic reactions, including those catalyzed by sterol 4α-methyl oxidase (SMO) and sterol 14α-demethylase (CYP51), remove the methyl groups at positions C-4 and C-14. nih.govoup.com This process converts cycloeucalenol into obtusifoliol. bioone.org

Isomerization: A sterol Δ8-Δ7 isomerase then converts the Δ8 double bond to a Δ7 double bond, a hallmark of this compound).

Second Methylation: The enzyme Sterol C-24 Methyltransferase 2 (SMT2) catalyzes a second methylation event, adding an additional methyl group to the side chain to form the characteristic 24-ethyl group of stigmastane-type sterols. frontiersin.orgoup.com

Side Chain Reduction: The double bond in the side chain, introduced during the methylation steps, is reduced by a sterol side chain reductase. oup.com

The culmination of these steps, prior to the final modifications that produce Δ5-sterols, yields this compound).

Characterization and Functional Elucidation of Key Enzymes Involved:

The biosynthesis of this compound) is dependent on the coordinated action of several highly specific enzymes.

Sterol methyltransferases (SMTs) are crucial for the diversification of plant sterols, as they create the alkylated side chains that distinguish them from animal cholesterol. nih.gov

SMT1: This enzyme performs the first methylation step, converting cycloartenol to 24-alkylated sterols, thereby channeling intermediates into the phytosterol pathway. nih.govoup.com

SMT2: This enzyme is responsible for the second methylation, which leads to the formation of 24-ethyl sterols, the structural class to which this compound) belongs. frontiersin.orgoup.com The presence and activity of both SMT1 and SMT2 are essential for producing the stigmastane (B1239390) skeleton. frontiersin.org

Table 1: Key Sterol Methyltransferases in this compound) Biosynthesis
EnzymeEC NumberFunctionSubstrate ExampleProduct ExampleReference
Sterol C-24 Methyltransferase 1 (SMT1)2.1.1.41Catalyzes the first C-methylation at C-24.Cycloartenol24-Methylenecycloartenol nih.govoup.com
Sterol C-24 Methyltransferase 2 (SMT2)2.1.1.143Catalyzes the second C-methylation to form a 24-ethyl side chain.24-Methylene lophenol (B1675073) (example intermediate)24-Ethylidene lophenol (example intermediate) nih.govfrontiersin.org

Sterol desaturases introduce double bonds into the sterol molecule. While several desaturases exist, the most relevant to the fate of this compound) is the C-5 desaturase.

Δ7-Sterol-C5-Desaturase (STE1/DWARF7): This enzyme is responsible for a critical late step in the biosynthesis of the most common plant sterols. nih.govresearchgate.net It introduces a double bond at the C-5 position, converting Δ7-sterols like this compound) into Δ5,7-sterols. The product of this reaction is then acted upon by a reductase to form the final Δ5-sterol. nih.gov Functional studies in Arabidopsis thaliana have shown this enzyme localizes to the endoplasmic reticulum and lipid particles. nih.govresearchgate.net

Sterol reductases catalyze the saturation of double bonds using NADPH as a cofactor. nih.gov They are vital for modifying both the sterol nucleus and the side chain.

Δ5,7-Sterol-Δ7-Reductase (DWARF5): This enzyme catalyzes the reduction of the Δ7 double bond in Δ5,7-sterols. oup.comresearchgate.net It acts on the product formed by the C5-desaturase, effectively completing the transition from a Δ7-sterol intermediate to a stable Δ5-sterol end-product like β-sitosterol. nih.gov

Δ24-Sterol-Δ24-Reductase (DIMINUTO/DWARF1): Also known as sterol side chain reductase 1 (SSR1), this enzyme is responsible for reducing the Δ24(28) double bond in the sterol side chain that is introduced by SMT activity. frontiersin.orgoup.com This reduction is essential for forming the final saturated alkyl side chain of campesterol (B1663852) and β-sitosterol. oup.com

3-Keto Sterol Reductase: This reductase is part of the sterol C-4 demethylation complex and acts to reduce a keto group at the C-3 position back to a hydroxyl group during the removal of methyl groups from the C-4 position. nih.govnih.gov

Table 2: Key Sterol Desaturases and Reductases in the Phytosterol Pathway
EnzymeGene Name (Arabidopsis)FunctionRelevance to this compound)Reference
Δ7-Sterol-C5-DesaturaseSTE1/DWARF7Introduces a C5=C6 double bond.Acts upon this compound) to convert it to a Δ5,7-sterol. nih.govresearchgate.net
Δ5,7-Sterol-Δ7-ReductaseDWARF5Reduces the C7=C8 double bond.Acts downstream of this compound) to form Δ5-sterols. oup.comnih.gov
Δ24-Sterol-Δ24-ReductaseDIMINUTO/DWARF1Reduces the C24(28) double bond in the side chain.Necessary for forming the final saturated 24-ethyl side chain. oup.comnih.gov

Sterol Desaturases (e.g., Δ7-desaturase)

Genetic Regulation of this compound) Biosynthesis:

The expression of key genes such as CAS1, SMT1, SMT2, CPI, DWARF7, and DWARF5 is developmentally regulated and can be influenced by environmental and hormonal signals. oup.com For example, studies in Arabidopsis have shown that mutations in these genes lead to specific defects in growth and development, such as dwarfism, highlighting the essential role of the pathway's products. oup.comresearchgate.net The accumulation of specific intermediates like this compound) is therefore dependent on the relative expression and activity levels of the upstream synthesizing enzymes and the downstream processing enzymes (e.g., DWARF7 and DWARF5). This intricate genetic control ensures that plants maintain the appropriate balance of different sterols required for membrane function and as precursors for steroid hormones like brassinosteroids. nih.govoup.com

Gene Identification and Cloning

The elucidation of the this compound) biosynthetic pathway has been significantly advanced by the identification and cloning of the genes encoding the requisite enzymes. While a single gene for a "Stigmast-7-en-3-ol synthase" does not exist, its formation is the result of a sequence of enzymatic reactions catalyzed by proteins whose genes have been successfully cloned and characterized, primarily through studies in model organisms like Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana.

Key enzymatic steps relevant to the formation of Δ7-sterols include the removal of methyl groups at the C-4 and C-14 positions. The C-4 demethylation is a particularly complex process involving a multi-enzyme complex. In yeast, the genes ERG25 (encoding C-4 sterol methyl oxidase), ERG26 (encoding C-3 sterol dehydrogenase/C-4 decarboxylase), and a 3-keto sterol reductase are essential for this step. pnas.orgresearchgate.net In plants, two distinct families of genes orthologous to ERG25, termed SMO1 and SMO2, have been identified and cloned in Arabidopsis. portlandpress.com Virus-induced gene silencing (VIGS) of these gene families in Nicotiana benthamiana demonstrated their distinct roles: silencing SMO1 led to the accumulation of 4,4-dimethylsterols, while silencing SMO2 resulted in the buildup of 4α-methyl-Δ7-sterols, confirming their function in the sequential C-4 demethylation process. portlandpress.com

The table below summarizes key genes and their corresponding enzymes that are integral to the phytosterol biosynthetic pathway leading to compounds like this compound).

Table 1: Key Genes in Phytosterol Biosynthesis

Gene Name(s) Enzyme Name Function in Pathway Organism(s) of Study Citations
SQS Squalene Synthase Catalyzes the head-to-head condensation of two farnesyl diphosphate (FPP) molecules to form squalene. Torreya grandis, Panax ginseng frontiersin.org
ERG25 / SMO1, SMO2 C-4 Sterol Methyl Oxidase Performs the first of three steps in the removal of the two C-4 methyl groups. S. cerevisiae, A. thaliana, P. chrysogenum researchgate.netportlandpress.comoup.com
ERG26 C-3 Sterol Dehydrogenase (C-4 Decarboxylase) Catalyzes the second step in C-4 demethylation. S. cerevisiae pnas.org
ERG24 C-14 Sterol Reductase Reduces the C-14 double bond after demethylation. S. cerevisiae nih.gov
ERG2 C-8,7 Sterol Isomerase Isomerizes the double bond from the C-8 to the C-7 position, forming Δ7-sterols. S. cerevisiae nih.gov
SMT2 Sterol Methyltransferase 2 Involved in the alkylation of the sterol side chain. Olive (Olea europaea) nih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

The production of this compound) and other phytosterols is tightly regulated at multiple levels to maintain cellular homeostasis and respond to developmental and environmental cues. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Control: The expression of sterol biosynthetic genes is controlled by a network of transcription factors. In mammals and fungi, the sterol regulatory element-binding protein (SREBP) family of transcription factors are the principal regulators. nih.govresearchgate.netannualreviews.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate genes involved in sterol synthesis and uptake. researchgate.net

In plants, the regulatory mechanisms are not as well-documented, but research has identified several classes of transcription factors involved in controlling phytosterol biosynthesis. wsu.edu

bHLH Transcription Factors: In Arabidopsis, the basic helix-loop-helix protein bHLH93 has been identified as a transcriptional regulator of phytosterol metabolism. Mutants lacking this factor show significant alterations in isoprenoid metabolism, including decreased levels of phytosterols. wsu.edu

WRKY Transcription Factors: In Torreya grandis, the transcription factor TgWRKY3 was shown to directly bind to the promoter of the squalene synthase gene (TgSQS) and regulate its expression, thereby influencing the flux into the sterol pathway. frontiersin.org

ERF and MYC Transcription Factors: Jasmonate-responsive ERF (ethylene response factor) and MYC transcription factors have also been implicated in regulating the expression of sterol synthesis-related genes in plants like tomato and tobacco. researchgate.net

Post-Transcriptional and Post-Translational Control: Beyond gene transcription, sterol biosynthesis is regulated by mechanisms that control the stability and activity of both mRNA and proteins.

SREBP Processing: In eukaryotes, the processing of the SREBP precursor protein is a key post-transcriptional control point. This process is regulated by cellular sterol levels through interactions with other proteins like Scap and Insig located in the endoplasmic reticulum membrane. researchgate.netannualreviews.org Ongoing ceramide synthesis has also been shown to be necessary for the physiological processing of SREBP. ahajournals.orgahajournals.org

HMGR Degradation: A critical rate-limiting enzyme in the pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), is a major target for post-translational regulation. oup.com High levels of sterols trigger the rapid degradation of the HMGR protein, a process mediated by the Insig protein, thus providing a swift feedback inhibition mechanism to control the metabolic flux. nih.govresearchgate.netresearchgate.net

Metabolic Engineering Strategies for Modulating this compound) Production in Biological Systems

The yeast Saccharomyces cerevisiae is a particularly attractive chassis for producing plant-derived compounds due to its genetic tractability and suitability for industrial fermentation. acs.orgnih.govfrontiersin.org However, engineering yeast for phytosterol production presents unique challenges, primarily due to the presence of the endogenous ergosterol (B1671047) pathway, which competes for common precursors like FPP and squalene. acs.orgbiorxiv.org

Key metabolic engineering strategies include:

Upregulating Rate-Limiting Steps: Overexpression of genes encoding key enzymes can increase the metabolic flux towards sterols. For instance, transforming hairy root cultures of Platycodon grandiflorum with the gene for Panax ginseng HMGR (PgHMGR) resulted in increased production of both phytosterols and triterpenoids. mdpi.com Similarly, overexpressing SQS in Arabidopsis significantly increased the content of squalene and β-sitosterol. frontiersin.org

Heterologous Pathway Reconstruction: Introducing plant biosynthetic genes into microbial hosts like yeast can enable the production of specific phytosterols. Researchers have successfully engineered yeast to produce campesterol and β-sitosterol. acs.orgnih.gov This often requires replacing native yeast enzymes with their plant counterparts. For example, replacing the yeast C-22 sterol desaturase (ERG5) with a heterologous 7-dehydrocholesterol (B119134) reductase (DHCR7) can redirect the pathway from ergosterol towards campesterol synthesis. biorxiv.org

Addressing Metabolic Bottlenecks: A significant hurdle in yeast-based production is the esterification of heterologous sterols, which sequesters them and prevents further enzymatic modification. acs.orgnih.gov A successful strategy to overcome this is the inactivation of yeast acyltransferase genes, which has been shown to enhance the accumulation of free, non-esterified campesterol. aiche.org

Combined Approaches: The most effective outcomes are often achieved by combining multiple strategies. Employing metabolic engineering alongside strain evolution, fermentation optimization, and pathway reconstitution has led to yeast strains capable of producing a range of phytosterols, such as campesterol, β-sitosterol, and their hydroxylated derivatives. acs.orgnih.govbiorxiv.org

The table below details specific research findings on metabolic engineering for phytosterol production.

Table 2: Examples of Metabolic Engineering Strategies for Phytosterol Production

Strategy Target Gene(s) / Enzyme(s) Host Organism Result Citations
Overexpression PgHMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) from P. ginseng Platycodon grandiflorum (hairy roots) Increased production of phytosterols and triterpenoids. mdpi.com
Overexpression TgSQS (Squalene synthase) from T. grandis Arabidopsis thaliana Significant increase in squalene and β-sitosterol content. frontiersin.org
Pathway Reconstitution & Upregulation Introduction of plant sterol enzymes; Upregulation of mevalonate pathway Saccharomyces cerevisiae Production of campesterol (~40 mg/L), but downstream conversion was impeded by sterol esterification. acs.orgnih.gov
Pathway Reconstitution & Acyltransferase Inactivation Introduction of plant sterol enzymes; Inactivation of yeast acyltransferases Saccharomyces cerevisiae Enhanced production of free campesterol. aiche.org

Isolation, Purification, and Enrichment Methodologies for Stigmast 7 En 3 Ol, 3.beta

Extraction Techniques from Diverse Biological Matrices:

The initial step in obtaining Stigmast-7-en-3-ol,(3.beta) involves its extraction from various plant sources. The choice of extraction technique is critical and is often dictated by the nature of the plant material, the desired purity of the initial extract, and considerations of efficiency and environmental impact.

Traditional solvent-based extraction methods remain a fundamental approach for obtaining phytosterols (B1254722). Soxhlet extraction, a classic technique, ensures thorough extraction through continuous cycling of a solvent, though it can be time-consuming and require large solvent volumes. frontiersin.org For instance, in the extraction of phytosterols from Cucurbita pepo seeds, a Soxhlet apparatus using n-hexane as the solvent has been employed, yielding a significant percentage of fixed oil containing sterols. ayurvedjournal.com The efficiency of such methods is highly dependent on the solvent used, with common choices including hexane, ethanol (B145695), and chloroform (B151607), selected based on the polarity of the target compound. biocrick.com

Accelerated Solvent Extraction (ASE) presents a more modern and efficient alternative, utilizing elevated temperatures and pressures to enhance extraction speed and reduce solvent consumption. A comparative study on onion flavonoids demonstrated that ASE provided comparable efficiency to other methods like ultrasonication and microwave-assisted extraction, with the added benefits of automation and operation in an inert atmosphere, which helps prevent degradation of sensitive compounds.

A study on Dodonaea viscosa involved fractionation of a crude leaf extract using a series of solvents with increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate (B1210297), and n-butanol, to segregate compounds based on their solubility. jksus.org Similarly, the isolation of stigmast-7,22-dien-3-ol from Entada africana began with defatting the plant material with hexane, followed by extraction with an acetone/methanol (B129727) mixture. researchgate.net

Supercritical Fluid Extraction (SFE), particularly using carbon dioxide (SC-CO2), is recognized as a green and highly selective technology. frontiersin.org By manipulating pressure and temperature, the solvating power of the supercritical fluid can be fine-tuned to target specific compounds. This technique has been successfully applied to extract oils rich in phytosterols. For example, the extraction of argan oil using SC-CO2 has been optimized, with the best yields achieved at 400 bar and 45°C. researchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are advanced techniques that utilize microwave and ultrasonic energy, respectively, to accelerate the extraction process. frontiersin.org These methods generally offer reduced extraction times, lower solvent consumption, and improved extraction yields compared to conventional techniques.

A study on Cucurbita pepo seeds optimized MAE conditions to 700 watts of power, a 70 ml solvent volume, and a 10-minute extraction time, which resulted in a significantly higher oil yield (14.57%) compared to the 8.1% from traditional Soxhlet extraction. ayurvedjournal.com Another comparative study on Cucurbita pepo seeds found that MAE provided a higher total phenolic content, while both MAE and UAE were effective green methods for extracting bioactive compounds using water as a solvent. mdpi.comresearchgate.net The principle behind MAE involves the direct heating of the solvent and sample, leading to the rupture of plant cell walls and enhanced release of intracellular components.

Ultrasound-assisted extraction has also been shown to be effective. A comparison of conventional and UAE methods for grape marc revealed that while both could be optimized, UAE significantly shortened the extraction time from 16 hours to just over 5 minutes, with a notable improvement in the extraction of flavonoids and anthocyanins. mdpi.com

Extraction TechniqueTypical ParametersPlant Source ExampleKey Findings
Soxhlet Extraction Solvent: n-hexane; Duration: ~20-24 hCucurbita pepo seedsYielded 8.1% w/v of total oil containing phytosterols. ayurvedjournal.com
Supercritical CO2 Extraction Pressure: 400 bar; Temperature: 40°CCucurbita pepo seedsResulted in ~30% higher total phytosterol content compared to solvent extraction. researchgate.net
Microwave-Assisted Extraction Power: 700 W; Solvent: n-hexane (70 ml); Time: 10 minCucurbita pepo seedsAchieved a higher oil yield (14.57%) than Soxhlet extraction (8.1%). ayurvedjournal.com
Ultrasound-Assisted Extraction Solvent: 60% Ethanol (pH 2); Ratio: 50:1; Time: 5.05 minGrape MarcSignificantly reduced extraction time from 16 hours to 5 minutes with improved flavonoid yield. mdpi.com

Supercritical Fluid Extraction

Initial Sample Clean-up and Pre-concentration Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a clean-up and pre-concentration step is often necessary to remove interfering substances and enrich the target phytosterols. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its simplicity, efficiency, and reduced solvent usage compared to traditional methods like thin-layer chromatography (TLC).

SPE involves passing the extract through a cartridge packed with a solid adsorbent. By selecting the appropriate sorbent and elution solvents, phytosterols can be selectively retained and then eluted, separating them from other components of the unsaponifiable fraction of the oil. For instance, after saponification of an extract, SPE with a silica-based sorbent can be used to isolate the sterol fraction. This method has been shown to provide high recovery rates for various sterols. mdpi.com In the analysis of sugarcane rind, saponification followed by SPE was a crucial step before the quantification of phytosterols, including this compound). biocrick.comchemfaces.com Similarly, for the analysis of phytosterols in olive oil, sample preparation often involves saponification to remove glycerides, followed by SPE to isolate the sterols.

Chromatographic Separation Techniques for this compound) Isolation:

Chromatography is the cornerstone of purification, allowing for the separation of individual compounds from a complex mixture based on their differential interactions with a stationary and a mobile phase.

Column chromatography is a fundamental and widely applied preparative technique for the isolation of natural products, including this compound).

Silica (B1680970) Gel Column Chromatography:

Silica gel is a polar stationary phase, and separation is based on the polarity of the compounds. Non-polar compounds elute first, followed by compounds of increasing polarity. The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or chloroform), is critical. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the components in the extract can be achieved.

Several studies have successfully employed silica gel column chromatography for the isolation of this compound).

In the study of Entada africana, a dichloromethane (B109758) soluble fraction was purified on a low-pressure column with silica gel 60 (60-200 mesh). Gradient elution with hexane/ethyl acetate was performed to yield the target compound. researchgate.net

From Oroxylum indicum, Stigmast-7-en-3-ol was isolated from an ethyl acetate-chloroform fraction using a silica-gel column (60-120 mesh) with a gradient elution of hexane-chloroform, followed by chloroform-ethyl acetate, and finally ethyl acetate-methanol. scispace.com

The isolation of Stigmast-7-en-3-ol from Dodonaea viscosa also involved column chromatography over silica gel. icm.edu.pl

In another instance, a chloroform extract was subjected to column chromatography with a gradient of chloroform-methanol to yield fractions, one of which contained the target sterol after further purification steps. tandfonline.com

Thin-Layer Chromatography (TLC) for Monitoring: Thin-layer chromatography is an essential tool used alongside column chromatography to monitor the separation process. It helps in identifying the fractions containing the desired compound based on its retention factor (Rf) value. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org For example, the isolate from Entada africana containing a related sterol showed an Rf value of 0.404 in a hexane/ethyl acetate (4:1) system. researchgate.net

Plant SourceColumn Stationary PhaseElution Solvents (Mobile Phase)Isolated Compound
Entada africanaSilica gel 60 (60-200 mesh)Hexane/Ethyl acetate (gradient)Stigmasta-7,22-dien-3-ol researchgate.net
Oroxylum indicumSilica gel (60-120 mesh)Hexane-Chloroform, Chloroform-Ethyl Acetate, Ethyl Acetate-Methanol (gradient)Stigmast-7-en-3-ol scispace.com
Dodonaea viscosaSilica gelHexane/Ethyl Acetate (8:2)Stigmast-7-en-3-ol icm.edu.pl
Incarvillea argutaSilica gelChloroform-Methanol (gradient) followed by Chloroform-AcetoneStigmast-4-en-6β-ol-3-one tandfonline.com

Reverse Phase Chromatography:

Reverse-phase chromatography utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. While less common for the preparative isolation of this compound) in the reviewed literature, reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique and can be scaled up for purification. nih.govnih.gov It is particularly useful for separating closely related sterols that may be difficult to resolve by normal-phase chromatography.

Advanced Analytical Methodologies for Stigmast 7 En 3 Ol, 3.beta Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for unraveling the intricate molecular architecture of Stigmast-7-en-3-ol, (3.beta). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Stigmast-7-en-3-ol, (3.beta). ieeesem.commdpi.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. ieeesem.commdpi.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's complex ring system and side chain. ieeesem.commdpi.com For instance, the chemical shift of the proton at the C-3 position, which bears the hydroxyl group, is a characteristic feature in the ¹H NMR spectrum. ieeesem.com Similarly, the signals for the olefinic carbons at C-7 and C-8 in the ¹³C NMR spectrum are indicative of the double bond's location within the sterol nucleus. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for Stigmast-7-en-3-ol, (3.beta) Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-3~3.5 (multiplet)~71.1
C-7-~117.5
C-8-~139.6

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomer.

Mass Spectrometry (MS): High-Resolution MS, Tandem MS (MS/MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Stigmast-7-en-3-ol, (3.beta). nih.govnist.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the molecular formula (C₂₉H₅₀O). nih.gov Tandem mass spectrometry (MS/MS) is employed to probe the fragmentation patterns of the molecule. usask.caresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce structural information about the sterol's nucleus and side chain. usask.caresearchgate.netresearchgate.net Common fragmentation pathways for sterols involve the loss of a water molecule from the hydroxyl group and characteristic cleavages of the steroid rings and the aliphatic side chain. researchgate.netlibretexts.org

Table 2: Key Mass Spectrometry Data for Stigmast-7-en-3-ol, (3.beta)

ParameterValue
Molecular FormulaC₂₉H₅₀O
Molecular Weight414.7 g/mol nih.gov
Exact Mass414.386166214 Da nih.gov
Common Mass Fragments (m/z)414 (M+), 399, 255, 273 nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of Stigmast-7-en-3-ol, (3.beta), a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.netingentaconnect.com Absorptions corresponding to C-H stretching and bending vibrations are also prominent. ingentaconnect.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb UV or visible light. For Stigmast-7-en-3-ol, (3.beta), the isolated double bond at the C-7 position does not typically show strong absorption in the standard UV-Vis range. ijpsr.info

Circular Dichroism (CD) for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a vital tool for determining the stereochemistry of chiral molecules like Stigmast-7-en-3-ol, (3.beta). rsc.orgwiley.com Since this sterol possesses multiple stereocenters, establishing its absolute configuration is crucial. CD spectroscopy measures the differential absorption of left and right circularly polarized light. rsc.orgmdpi.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. mdpi.comresearchgate.net By comparing the experimental CD spectrum with that of known standards or with spectra predicted by computational methods, the absolute configuration of the stereocenters in Stigmast-7-en-3-ol, (3.beta) can be unambiguously assigned. mdpi.comresearchgate.net

Hyphenated Chromatographic Techniques for Identification and Quantification

Hyphenated chromatographic techniques combine the separation power of chromatography with the detection capabilities of a powerful analytical instrument, providing a robust platform for the identification and quantification of Stigmast-7-en-3-ol, (3.beta) in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly effective technique for the analysis of volatile and semi-volatile compounds like sterols. nih.govinnovareacademics.inbiocrick.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. jpionline.orgnih.govthepharmajournal.com As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectral data for identification. innovareacademics.injpionline.org The retention time of Stigmast-7-en-3-ol, (3.beta) in the GC column is a characteristic parameter for its identification, while the mass spectrum confirms its identity. innovareacademics.injpionline.org For quantification, the area of the chromatographic peak corresponding to the compound is measured and compared to that of a known standard. nih.gov Prior to GC-MS analysis, sterols are often derivatized, for example, by silylation, to increase their volatility and improve their chromatographic behavior. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Stigmast-7-en-3-ol, (3.beta)

ParameterTypical Value/Condition
Gas Chromatography (GC)
Column TypeCapillary column (e.g., ZB-5) nih.gov
Carrier GasHelium nih.gov
Injection ModeSplit/Splitless nih.gov
Temperature ProgramRamped temperature program (e.g., 60°C to 310°C) nih.gov
Mass Spectrometry (MS)
Ionization ModeElectron Ionization (EI) nist.gov
Ionization Energy70 eV nih.gov
Mass AnalyzerQuadrupole or Ion Trap
Detection ModeFull Scan or Selected Ion Monitoring (SIM) researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and preferred technique for the analysis of Stigmast-7-en-3-ol,(3.beta) and other phytosterols (B1254722) in various matrices. This method offers significant advantages over traditional gas chromatography (GC) techniques, most notably by eliminating the need for chemical derivatization, which simplifies sample preparation and reduces analysis time. nih.govthermoscientific.com

LC-MS/MS provides high selectivity and sensitivity, allowing for the precise quantification of individual sterols even in complex mixtures like edible oils or biological extracts. nih.govmdpi.com For phytosterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source as it yields better ionization efficiency for these compounds compared to Electrospray Ionization (ESI). mdpi.com In APCI, phytosterols like this compound) typically ionize to form a protonated molecule that has lost a water molecule, represented as [M+H-H₂O]⁺. mdpi.com

Researchers have developed robust and rapid LC-MS/MS methods capable of separating and quantifying a range of phytosterols within minutes. nih.gov For instance, a validated method using a C18 column and an isocratic mobile phase of acetonitrile (B52724) and methanol (B129727) can achieve a total run time of just 4 minutes per sample. nih.gov Such methods have been successfully applied to quantify phytosterols in various edible oils, where this compound) is a frequently identified component. cifor-icraf.orgphcogres.com Furthermore, specialized stationary phases, such as pentafluorophenyl (PFP), have been used to develop simplified LC-MS methods for separating structurally similar sterols in a single chromatographic run, which is valuable in the rising field of "cholesterolomics". nih.gov

Interactive Table: LC-MS/MS Parameters for Phytosterol Analysis

Select a parameter to see more details.

ParameterDetailsSource(s)
Typical Column Reversed-phase C18, Pentafluorophenyl (PFP) nih.govnih.gov
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) nih.govmdpi.com
Detection Mode Selected Reaction Monitoring (SRM) nih.gov
Primary Ion [M+H-H₂O]⁺ mdpi.com
Advantage No derivatization required, high selectivity and speed nih.govthermoscientific.com
Application Quantification in edible oils, biological samples nih.govcifor-icraf.org

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with advanced detectors

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. jascoinc.comjasco-global.com For the analysis of this compound), UHPLC is often paired with advanced detectors beyond standard UV-Vis, such as Charged Aerosol Detectors (CAD) and high-resolution mass spectrometers (e.g., Q-TOF MS).

A UHPLC method using a core-shell particle column has been developed for the rapid separation and quantification of seven plant sterols, completing the analysis in just 8.5 minutes without requiring a derivatization step. nih.gov This method, which employs a tandem connection of a Photodiode Array (PDA) detector and a CAD, demonstrates excellent performance with recoveries between 95.4% and 103.4% and limits of detection in the range of 0.3-1.2 μg/mL in real samples. nih.gov

The Charged Aerosol Detector (CAD) is particularly advantageous for analyzing compounds like this compound) that lack a strong chromophore, making UV detection less effective. CAD is a mass-based detector that provides a near-uniform response for all non-volatile and many semi-volatile analytes, allowing for quantification without the need for specific reference standards for every compound. thermofisher.comresearchgate.net The detection process involves nebulizing the column eluent, charging the resulting aerosol particles, and measuring the aggregate electrical charge, which is directly proportional to the mass of the analyte. thermofisher.com

When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS/MS, UHPLC becomes a powerful tool for both targeted quantification and untargeted profiling of phytosterols in complex plant extracts. nih.govd-nb.info This combination has been used to analyze the chemical composition of plants known to contain this compound), such as various Codonopsis species. nih.govd-nb.infoopensciencepublications.com

Interactive Table: Comparison of Advanced Detectors for UHPLC Analysis of Phytosterols

Select a detector to see its principle and advantages.

DetectorPrincipleAdvantages for Stigmast-7-en-3-ol AnalysisSource(s)
Charged Aerosol Detector (CAD) Nebulization of eluent, charging of aerosol particles, and measurement of electrical charge.Universal detection for non-volatile compounds, uniform response, does not require a chromophore. nih.govthermofisher.comresearchgate.net
UV/Photodiode Array (PDA) Measures absorbance of light by the analyte.Good for sterols with conjugated double bonds (e.g., ergosterol), but less sensitive for others. jascoinc.comnih.gov
Mass Spectrometry (Q-TOF MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides structural information and high sensitivity, enabling identification and quantification in complex matrices. nih.govd-nb.info

Immunochemical Assays and Biosensors for Targeted Detection and Screening

While chromatographic methods provide detailed quantitative and qualitative data, immunochemical assays and biosensors offer complementary approaches for rapid, high-throughput screening and targeted detection of specific molecules or classes of compounds. Although specific immunoassays for this compound) are not widely documented, the principles can be extrapolated from assays developed for other sterols and small molecules.

Immunochemical techniques, such as enzyme-linked immunosorbent assays (ELISA), rely on the highly specific binding between an antibody and its target antigen. These methods are commonly used in clinical diagnostics and could theoretically be developed for phytosterols to monitor their levels in food supplements or biological fluids. clinicaltrials.gov

Biosensors represent a rapidly advancing field, integrating a biological recognition element with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. nih.govauburn.edu For a molecule like this compound), potential biosensor designs could include:

Membrane-Based Biosensors: These sensors use lipid membranes that mimic cell membranes as the sensing platform. nih.gov The incorporation of this compound) into the membrane could alter its physical properties (e.g., fluidity, electrical potential), which can be detected by electrochemical or optical transducers.

Enzyme-Based Biosensors: An enzyme that specifically interacts with or metabolizes this compound) could be immobilized on an electrode. The enzymatic reaction would produce or consume a substance that can be electrochemically detected, providing a signal proportional to the sterol's concentration.

Nanomaterial-Enhanced Biosensors: The integration of nanoparticles (e.g., gold nanoparticles, carbon nanotubes) can significantly enhance the sensitivity and performance of biosensors. frontiersin.org These nanomaterials can be functionalized with specific recognition elements (e.g., antibodies, engineered proteins) for the precise detection of target molecules. frontiersin.org

These sensor-based technologies offer the potential for developing portable, low-cost, and user-friendly devices for real-time analysis in agricultural, food quality, and environmental monitoring. frontiersin.org

Sample Derivatization Strategies for Enhanced this compound) Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). Sterols like this compound) are not inherently volatile and require derivatization to increase their volatility and thermal stability for GC-MS analysis. mdpi.com This process also improves chromatographic peak shape and ionization efficiency. aocs.org

The most common derivatization strategy for sterols is silylation . This involves replacing the active hydrogen of the hydroxyl group at the C-3 position with a trimethylsilyl (B98337) (TMS) group. aocs.org

Reagents: Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). mdpi.comaocs.org

Procedure: The reaction typically involves mixing the dried sample extract with the silylating reagent (e.g., in pyridine) and heating it (e.g., at 60-100°C) for up to an hour to form the TMS-ether derivative. mdpi.comaocs.org

Advantages: TMS derivatives are more volatile and thermally stable, and their mass spectra often show a characteristic molecular ion and fragmentation patterns useful for identification. aocs.org

Other derivatization strategies include:

Acetylation: This method uses reagents like acetic anhydride (B1165640) to form sterol acetates. While historically common, silylation is now generally preferred for GC-MS analysis. aocs.orgmdpi.com

Trifluoroacetylation: Using highly reactive reagents like trifluoroacetic anhydride, this method can derivatize even sterically hindered hydroxyl groups. mdpi.com The resulting trifluoroacetyl (TFA) derivatives exhibit good stability and chromatographic properties, and the halogenated acyl groups can enhance detection sensitivity in mass spectrometry. mdpi.comresearchgate.net This approach has proven effective for analyzing trace amounts of sterol oxidation products. mdpi.com

It is crucial to note that derivatized samples, particularly TMS-ethers, can be sensitive to moisture and should be analyzed relatively quickly to prevent hydrolysis. aocs.org

Interactive Table: Comparison of Derivatization Strategies for Sterol Analysis

Select a method to view its details.

Derivatization MethodReagent(s)AdvantagesConsiderationsSource(s)
Silylation BSTFA, MSTFA (+ TMCS)Most common, improves volatility and peak shape, produces characteristic mass spectra.Derivatives can be moisture-sensitive; reagents can foul GC injector. mdpi.comaocs.org
Acetylation Acetic AnhydrideHistorically used, improves volatility.Silylation is now generally considered more suitable for GC-MS. aocs.orgmdpi.com
Trifluoroacetylation Trifluoroacetic AnhydrideHighly reactive, good for hindered hydroxyls, enhances MS detection.Useful for trace analysis and specific applications like sterol oxidation products. mdpi.comresearchgate.net

Biological Roles and Physiological Significance of Stigmast 7 En 3 Ol, 3.beta

Role in Plant Physiology and Development

Phytosterols (B1254722), including Stigmast-7-en-3-ol,(3.beta), are crucial for the normal growth and development of plants. nih.gov They are integral components of cellular membranes and act as precursors for essential signaling molecules. nih.govcreative-proteomics.com

Contribution to Plant Membrane Structure and Stability

Similar to cholesterol in animal cells, this compound) is a vital structural component of plant cell membranes. ontosight.aicreative-proteomics.com It intercalates within the phospholipid bilayer, where it modulates membrane fluidity and permeability. researchgate.netmetwarebio.com This function is critical for maintaining the integrity of the membrane, ensuring that it remains stable yet dynamic under varying environmental conditions. metwarebio.com By regulating the packing of lipid molecules, this compound) helps to ensure the efficient transport of ions and molecules across the cell membrane. creative-proteomics.com Research indicates that this sterol stabilizes lipid bilayers, particularly under stress conditions.

Table 1: Research Findings on the Role of Stigmasterols in Plant Membrane Function

Research FocusKey FindingsOrganism Studied
Membrane Fluidity RegulationPhytosterols, including stigmasterol (B192456) derivatives, regulate membrane fluidity in response to temperature changes. metwarebio.comGeneral Plants
Membrane PermeabilitySterols influence the packing of phospholipids (B1166683), thereby controlling membrane permeability. researchgate.netGeneral Plants
Stress-induced Membrane StabilizationΔ⁷-stigmastenol stabilizes lipid bilayers in plant cell membranes under stressful conditions. General Plants

Modulation of Plant Responses to Abiotic Stress (e.g., drought, salinity, temperature)

Plants are constantly subjected to various environmental or abiotic stresses that can impede their growth and productivity. nih.govresearchgate.net this compound) and other phytosterols play a significant role in a plant's ability to tolerate these adverse conditions. researchgate.net By maintaining cell membrane integrity, these sterols protect cells from the damaging effects of dehydration, extreme temperatures, and high salinity. creative-proteomics.com

Studies on halophytes (salt-tolerant plants) have revealed that the composition of sterols, including the presence of Δ⁷-sterols like this compound), varies with the plant's strategy for coping with high salt concentrations. researchgate.net The diversity in sterol types and their ratios suggests a direct involvement of these membrane components in plant adaptation to stressful environments. researchgate.net This adaptability is crucial for survival and allows plants to maintain cellular homeostasis under challenging conditions. nih.gov

Table 2: Impact of Abiotic Stress on Phytosterol Composition in Plants

Abiotic StressorObserved Change in Phytosterol ProfileImplication for Plant Response
SalinityAltered ratios of Δ⁵- and Δ⁷-sterols in halophytes. researchgate.netSuggests a role in salt tolerance mechanisms. researchgate.net
TemperatureChanges in sterol composition to maintain membrane fluidity. metwarebio.comAdaptation to temperature fluctuations. metwarebio.com
DroughtMaintenance of membrane integrity under dehydration stress. creative-proteomics.comProtection against cellular damage. creative-proteomics.com

This compound) in Plant Defense Mechanisms Against Pathogens and Pests

In addition to abiotic stress, plants also face threats from pathogens and pests. Phytosterols are involved in the plant's defense system against these biotic stressors. encyclopedia.pub While specific studies focusing solely on this compound) are limited, the broader class of phytosterols has been shown to contribute to plant immunity. For instance, some phytosterols and their derivatives exhibit antimicrobial properties. encyclopedia.pub The presence of this compound) has been noted in plants that show resistance to certain phytopathogenic fungi and bacteria. encyclopedia.pub Furthermore, metabolites derived from the plant's defense mechanisms in response to fungal infections, such as in the case of oil palm infected by Ganoderma boninense, include a range of sterols. frontiersin.org

Functional Contributions in Algal and Fungal Metabolism

The role of sterols extends beyond higher plants to other eukaryotic organisms like algae and fungi.

Membrane Homeostasis in Algae

In microalgae, lipids, including sterols, are fundamental to membrane structure and function. plos.org The composition of these lipids is crucial for maintaining membrane homeostasis, which is vital for processes like photosynthesis and nutrient uptake. plos.orgmdpi.com Algae must adapt their membrane composition in response to environmental cues such as changes in light intensity, temperature, and salinity. mdpi.comnih.gov For example, a shift in temperature can lead to an increased proportion of polyunsaturated fatty acids in the membrane to maintain fluidity. mdpi.com While research on the specific role of this compound) in algae is not as extensive as in plants, the general principles of sterol function in membrane regulation apply. The turnover of membrane lipids is essential for both vigorous growth under favorable conditions and for survival under stress. nih.gov The maintenance of intracellular metal homeostasis, which is critical for algal growth and adaptation, also relies on stable and functional membranes. frontiersin.org

Influence on Insect and Invertebrate Systems

Insects, unlike vertebrates and plants, are generally incapable of de novo sterol biosynthesis and therefore require a dietary source of sterols for their survival. researchgate.netresearchgate.net These essential nutrients are precursors for vital hormones, such as ecdysteroids that regulate molting, and are also crucial structural components of cell membranes. researchgate.net

Phytophagous insects obtain sterols by consuming plant tissues. While plants produce a wide array of phytosterols, insects have evolved specific enzymatic pathways to dealkylate and convert these plant sterols into cholesterol, their primary structural sterol. researchgate.net this compound) (schottenol) has been identified in the leaves of plants like Amorpha robusta, which serves as a food source for caterpillars of the moth Coloradia lacinia. researchgate.net Research indicates that these caterpillars likely fulfill their steroid requirements by ingesting plant-derived sterols, including schottenol (B1194776), from their host plant. researchgate.net

Some insects have highly specialized sterol requirements. The ambrosia beetle, Xyleborus, which feeds on a symbiotic fungus, can utilize schottenol. wordpress.comscribd.com This demonstrates that for certain species, schottenol is a viable dietary sterol that can be metabolized to support physiological functions.

The dietary intake of specific sterols is critical for the proper growth, development, and reproduction of insects. For the ambrosia beetle Xyleborus, cholesterol alone is insufficient for the beetle to complete its development; a fungal sterol such as ergosterol (B1671047) or schottenol is essential. wordpress.comscribd.com This highlights a specific metabolic dependency on Δ7-sterols for this species.

Conversely, an excess of certain plant-derived sterols can negatively impact insect reproduction. researchgate.net While specific studies on the dose-dependent effects of schottenol on insect reproduction are not extensively detailed, the general principle is that the balance of dietary sterols is crucial. Plant-derived steroids can interfere with taste and hormone receptors, as well as the processes of molting and reproduction. researchgate.net For example, studies on the cotton leaf worm, Spodoptera littoralis, have shown that crude plant extracts containing sterols can disrupt development, leading to mortality during molting. ekb.eg

The chemical composition of plants plays a significant role in mediating interactions with herbivorous insects. Certain secondary metabolites can act as attractants or deterrents, influencing feeding behavior. While there is extensive research on compounds like cucurbitacins and alkaloids influencing the feeding responses of phytophagous insects, specific data on this compound) as a chemoreceptive cue is less common. researchgate.net However, related steroidal compounds have demonstrated antifeedant activities against various insect species. For example, derivatives of stigmast-5-ene have shown potent antifeedant effects against the beetle Leptinotarsa decemlineata. researchgate.net This suggests that the sterol profile of a plant, including the presence of schottenol, could contribute to its defense against herbivory by influencing insect feeding behavior.

Modulation of Insect Growth, Reproduction, and Metamorphosis

Modulation of Cellular Processes in Model Organisms and In Vitro Systems

In vitro studies using various cell lines have provided insights into the potential cellular and molecular effects of this compound).

Research on mammalian cell lines has explored the effects of schottenol on cell viability and inflammatory pathways. In murine microglial BV-2 cells, schottenol showed no cytotoxic effects at concentrations up to 5 µM. mdpi.comnih.govresearchgate.net In fact, in lipopolysaccharide (LPS)-activated microglial cells, schottenol was found to attenuate the inflammatory response by significantly decreasing the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO). mdpi.comnih.gov It also reduced the mRNA expression of pro-inflammatory markers such as Tnf-α and iNos. mdpi.com These findings suggest a protective role against oxidative stress and inflammation in these cells. mdpi.comnih.govresearchgate.net

In contrast, other studies have indicated potential cytotoxic effects. A study on sterols from Mexican columnar Cactaceae reported that schottenol exhibited a moderate cytotoxic effect against the L5178Y-R (mouse lymphoma) cell line. semanticscholar.org It is important to note that a closely related compound, stigmast-5-en-3-ol, has demonstrated prominent antiproliferative and apoptotic effects on human leukemia (HL-60) and breast cancer (MCF-7) cell lines. nih.gov However, these effects are specific to the Δ5 isomer and cannot be directly attributed to the Δ7 isomer, schottenol.

Studies have also shown that schottenol can act as an agonist for Liver X Receptors (LXR), which are nuclear receptors that play a key role in regulating cholesterol metabolism. semanticscholar.orgnih.gov Schottenol was found to modulate the gene expression of LXRα and LXRβ and their target genes, ABCA1 and ABCG1, in microglial BV2 cells. nih.gov

In the context of yeast (Saccharomyces cerevisiae), a common model organism for studying programmed cell death (PCD), apoptosis can be induced by various stimuli. d-nb.info While some compounds induce apoptosis in yeast through mitochondrial pathways involving cytochrome c release, direct studies linking schottenol to the induction of apoptosis or modulation of proliferation in yeast are not prominent in the available literature. d-nb.infomdpi.com

Table 1: Effects of this compound) (Schottenol) on Various Cell Lines

Cell Line Organism Cell Type Observed Effects Reference(s)
BV-2 Mouse Microglia No cytotoxicity up to 5 µM; Attenuates LPS-induced inflammation (reduces ROS, NO, Tnf-α, iNos); Modulates gene expression of LXRα, LXRβ, ABCA1, and ABCG1. mdpi.comnih.govnih.gov

Regulation of Gene Expression and Protein Synthesis Pathways

Stigmast-7-en-3-ol, (3.beta), also known as schottenol, demonstrates significant activity in modulating various gene expression and protein synthesis pathways, particularly those involved in metabolic and inflammatory processes. Research has shown that this phytosterol can influence the expression of key regulatory proteins and transcription factors.

Studies on murine microglial BV-2 cells have revealed that schottenol can modulate the gene expression of two nuclear receptors: liver X receptor-α (LXR-α) and liver X receptor-β (LXR-β). nih.gov These receptors are critical integrators of metabolic and inflammatory signals. researchgate.net Schottenol, along with the related phytosterol spinasterol, acts as a new agonist for these LXR receptors. nih.gov Specifically, schottenol showed a differential activation of the LXRβ nuclear receptor. nih.gov The activation of LXRα and LXRβ subsequently influences the expression of their target genes, ATP-Binding Cassette Transporter A1 (ABCA1) and ATP-Binding Cassette Transporter G1 (ABCG1), which are involved in cholesterol transport. nih.govresearchgate.net

Furthermore, schottenol has been implicated in the regulation of genes related to inflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, schottenol was found to attenuate the strong induction of messenger RNA (mRNA) levels for proinflammatory cytokines such as Interleukin-1β (Il-1β) and Tumor Necrosis Factor-α (Tnf-α). nih.govmdpi.com It also downregulates the gene and protein expression of inducible nitric oxide synthase (iNOS). nih.govmdpi.comresearchgate.net

There is also an inferred connection between schottenol and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes. researchgate.net This suggests that schottenol may play a role in the cellular defense against oxidative stress by influencing the synthesis of protective enzymes like catalase. researchgate.netnih.gov

Table 1: Effects of Stigmast-7-en-3-ol, (3.beta) on Gene and Protein Expression

Target Gene/Protein Cell Model Effect Associated Pathway Reference
LXR-α Murine Microglial BV-2 Modulation of gene expression Lipid Metabolism nih.gov
LXR-β Murine Microglial BV-2 Differential activation Lipid Metabolism nih.gov
ABCA1 Murine Microglial BV-2 Modulation of gene expression Cholesterol Transport nih.govresearchgate.net
ABCG1 Murine Microglial BV-2 Modulation of gene expression Cholesterol Transport nih.govresearchgate.net
Il-1β Murine Microglial BV-2 Attenuation of LPS-induced expression Inflammation nih.govmdpi.com
Tnf-α Murine Microglial BV-2 Attenuation of LPS-induced expression Inflammation mdpi.com

Influence on Cellular Metabolism and Lipid Homeostasis

Stigmast-7-en-3-ol, (3.beta) plays a notable role in cellular metabolism, with a particularly significant impact on lipid homeostasis. foodb.ca Its structural similarity to cholesterol allows it to integrate into and stabilize cell membranes. ontosight.ai

The primary mechanism through which schottenol influences lipid metabolism is via its action on the LXR signaling pathway. researchgate.net By activating LXRα and LXRβ and modulating their target genes ABCA1 and ABCG1, schottenol plays a protective role in regulating cholesterol metabolism. nih.govresearchgate.net This modulation suggests that schottenol can help maintain cholesterol balance within cells. researchgate.net The compound's involvement in the lipid metabolism pathway is a key aspect of its biological function. foodb.cahmdb.ca

Beyond cholesterol, schottenol has shown effects on broader lipid metabolic processes. In murine microglial cells, schottenol was reported to impact the mitochondrial membrane potential, which is closely linked to cellular energy metabolism. nih.govresearchgate.net Perturbations in lipid metabolism, including synthesis, transport, and breakdown, are known to contribute to the development of several diseases, highlighting the importance of regulatory molecules like schottenol. nih.gov Studies have also suggested that phytosterols, including schottenol, can influence glucose metabolism by activating cellular targets within insulin (B600854) signaling pathways, indicating a potential role in managing metabolic disorders. smolecule.com

Table 2: Research Findings on the Metabolic Influence of Stigmast-7-en-3-ol, (3.beta)

Metabolic Area Observed Effect Mechanism Cell/Animal Model Reference
Cholesterol Metabolism Modulation and regulation LXR-dependent pathway activation Murine Microglia BV-2 nih.govresearchgate.net
Lipid Homeostasis Potential to lower LDL cholesterol Interference with intestinal cholesterol absorption General (Phytosterols) ontosight.ai
Mitochondrial Function Impacts mitochondrial membrane potential Not fully elucidated Murine Microglia BV-2 nih.govresearchgate.net

Interactions with Microbial Systems:

Antimicrobial Activities (e.g., antibacterial, antifungal, antiprotozoal)

Stigmast-7-en-3-ol, (3.beta) has been identified as a component in plant extracts exhibiting a range of antimicrobial activities. ontosight.ai As a major phytosterol in argan oil, schottenol is believed to contribute significantly to the oil's observed antibacterial and antifungal properties. sulanyc.com

In terms of antibacterial action, argan oil, which contains a high percentage of schottenol (around 44-47%), has demonstrated effects against various bacteria. nih.govsulanyc.com One study highlighted the antimycobacterial activity of argan oil against Mycobacterium tuberculosis, suggesting its potential as a safe medication for prophylaxis and treatment. sulanyc.com Other phytosterols isolated from plants have shown activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Extracts containing stigmast-7-en-3-ol have also been noted for their antibacterial properties. scite.ai

The antifungal activity of schottenol is also recognized, primarily in the context of its presence in argan oil, which is known to have antifungal effects. sulanyc.com Additionally, schottenol glucoside, a derivative, is reported to possess antimicrobial properties. ontosight.ai

Several studies have also pointed towards the antiprotozoal activity of compounds from plants that contain schottenol. While direct testing of pure schottenol is not always specified, mixtures containing it as a dominant sterol have been investigated. scispace.com For instance, plant extracts have been tested against protozoa such as Leishmania donovani, Plasmodium falciparum, and Trypanosoma brucei rhodesiense. researchgate.net

Table 3: Antimicrobial Spectrum of Stigmast-7-en-3-ol, (3.beta) and Related Extracts

Activity Type Target Organism(s) Source/Compound Form Reference
Antibacterial Mycobacterium tuberculosis Argan Oil (high schottenol content) sulanyc.com
Antibacterial Staphylococcus aureus, Escherichia coli Ethanolic leaf extracts containing Stigmast-7-en-3-ol scite.ai
Antifungal Not specified Argan Oil (high schottenol content) sulanyc.com

Modulation of Microbial Biofilm Formation

Research on the direct impact of pure Stigmast-7-en-3-ol, (3.beta) on microbial biofilm formation is limited. However, studies on related phytosterols and plant extracts containing them provide some insights. Biofilms are communities of microorganisms that can cause persistent infections and are often resistant to antibiotics.

One study investigating an extract of Ipomoea pes-caprae demonstrated its potential to inhibit biofilm formation. researchgate.net The study used molecular docking to show interactions between compounds in the extract and proteins essential for biofilm formation. researchgate.net While this provides indirect evidence, direct studies on schottenol's specific role are needed for a conclusive understanding.

Impact on Gut Microbiota Composition and Function in Animal Models

The influence of dietary components on the gut microbiota is a significant area of research. frontiersin.org While direct studies comprehensively detailing the effects of Stigmast-7-en-3-ol, (3.beta) on the gut microbiota in animal models are not abundant, some evidence suggests that related phytosterols can alter the gut microbiome's composition and function. evitachem.com

Animal models, particularly mice, are frequently used to study the gut microbiome, although differences exist between the microbiota of mice and humans. nih.govnih.gov Dietary interventions can shift the balance of microbial populations. For instance, one source indicates that delta(7)-Stigmastenol may alter the gut microbiota composition to favor bacteria that have a cholesterol-lowering effect. evitachem.com This aligns with the known role of phytosterols in lipid metabolism. The fermentation of dietary components by gut microbiota can lead to various physiological effects. bioone.org Given that schottenol is a dietary phytosterol, it is plausible that it interacts with and influences the gut microbial ecosystem, but more targeted research in animal models is required to elucidate the specific changes in microbial composition and function.

Mechanistic Insights into Stigmast 7 En 3 Ol, 3.beta Interactions with Biological Systems

Molecular Interactions with Membrane Components:

The interaction of Stigmast-7-en-3-ol,(3.beta) with the lipid bilayer is fundamental to its biological effects. Like other sterols, its amphipathic nature dictates its behavior within the cellular membrane, influencing the membrane's physical properties and organization.

Insertion and Orientation within Lipid Bilayers

This compound) inserts into lipid bilayers in a manner analogous to cholesterol, with its rigid, planar steroid ring system embedding in the hydrophobic acyl chain region of the membrane, while the polar 3β-hydroxyl group is positioned near the polar head groups of the phospholipids (B1166683) at the membrane-water interface. acs.orgnih.gov This orientation is stabilized by hydrogen bonding between the hydroxyl group of the sterol and the ester moieties of the phospholipids, as well as with water molecules in the interfacial region. acs.org The hydrophobic steroid nucleus and the aliphatic side chain are held within the nonpolar core of the membrane by van der Waals forces and the hydrophobic effect. Molecular dynamics simulations suggest that the insertion of sterols like this compound) is a spontaneous process. researchgate.netnih.gov

The precise depth and orientation of this compound) can be influenced by the specific phospholipid composition of the bilayer. Studies on related phytosterols (B1254722) indicate that they have a higher affinity for phosphatidylcholines compared to phosphatidylethanolamines. researchgate.net The structure of the sterol itself, particularly the side chain, also plays a role in its interaction and ordering within the membrane. nih.gov

Influence on Membrane Fluidity, Permeability, and Microdomain Organization

This compound) is known to modulate the fluidity and permeability of cell membranes. foodb.ca Like cholesterol, it exhibits a condensing effect on phospholipid bilayers, leading to a more ordered state in the liquid-disordered phase and a less ordered state in the gel phase. This ordering effect increases the packing density of the lipids, which in turn reduces the permeability of the membrane to small polar molecules and ions. oup.com

The presence of phytosterols, including this compound), is crucial for the formation and stability of membrane microdomains, often referred to as lipid rafts. researchgate.netwhiterose.ac.uknih.gov These specialized domains are enriched in sterols, sphingolipids, and specific proteins, and they play a vital role in cellular processes such as signal transduction. whiterose.ac.uknih.gov The ability of this compound) to promote the formation of a liquid-ordered (Lo) phase is a key factor in the organization of these microdomains. mdpi.comnih.gov The structure of the phytosterol influences the properties of these domains; for example, the presence of an ethyl group on the side chain, as in sitosterol (B1666911) and stigmasterol (B192456), is thought to enhance membrane cohesion through additional van der Waals interactions. nih.gov Molecular dynamics simulations have shown that membranes containing phytosterols have a greater thickness and a higher degree of lipid order compared to those without. mdpi.com

Table 1: Comparative Effects of Different Sterols on Model Membrane Properties

Sterol Condensing Effect on Monolayer Ordering Effect in Bilayer Influence on Stability of Phospholipid Complexes Reference
Cholesterol Strongest Strongest Strongest nih.govnih.gov
β-Sitosterol Intermediate Intermediate Intermediate nih.govnih.gov
Stigmasterol Weaker than β-sitosterol Weaker than β-sitosterol Weakest nih.govnih.gov
This compound) Modulates membrane fluidity Promotes liquid-ordered phase Interacts favorably with phosphatidylethanolamines foodb.camdpi.com

This table is a qualitative comparison based on available literature and illustrates the general trends observed in studies of sterol-membrane interactions.

Interaction with Membrane Proteins and Receptors

The modulation of the biophysical properties of the membrane by this compound) can indirectly influence the function of membrane-associated proteins and receptors. Changes in membrane fluidity, thickness, and the organization of lipid rafts can alter the conformational state and activity of these proteins. oup.com For instance, research suggests that this compound) can influence insulin (B600854) receptor activity and the expression of glucose transporters. smolecule.com This indicates an interaction with signaling pathways that are initiated at the cell membrane. However, direct binding studies of this compound) to specific membrane proteins are not extensively documented in the reviewed literature.

This compound) as a Ligand for Intracellular Receptors or Binding Proteins:

Beyond its role in structuring cellular membranes, there is emerging evidence from computational studies that this compound) may act as a ligand for intracellular receptors.

Identification of Putative Molecular Targets

In silico molecular docking studies have identified potential intracellular protein targets for this compound). One such putative target is the enzyme aromatase (cytochrome P450 19A1), which is involved in estrogen biosynthesis. nih.govresearchgate.net In these computational models, this compound) demonstrated a high binding affinity for the aromatase receptor, suggesting it could act as an inhibitor. nih.govresearchgate.net Another study identified this compound) as a potential inhibitor of α-amylase and α-glucosidase through molecular docking, suggesting a role in the management of diabetes. nih.gov It is important to note that these are predictive findings and require experimental validation.

Table 2: Predicted Binding Affinities of this compound) to Putative Molecular Targets from In Silico Studies

Putative Target Predicted Binding Affinity (kcal/mol) Method Reference
Aromatase (PDB ID: 3EQM) -9.4 Molecular Docking nih.govresearchgate.net
α-Amylase (PDB ID: 4W93) -4.98 Molecular Docking nih.gov
α-Glucosidase (PDB ID: 3WY1) Not specified as lowest energy, but identified as bioactive Molecular Docking nih.gov

This table presents data from computational studies and does not represent experimentally confirmed binding affinities.

Ligand-Receptor Binding Kinetics and Thermodynamics

Currently, there is a lack of published experimental data detailing the binding kinetics (association and dissociation rate constants) and thermodynamics (changes in Gibbs free energy, enthalpy, and entropy) of this compound) with any identified intracellular receptors or binding proteins. While in silico studies provide valuable hypotheses about potential interactions and binding energies, experimental validation through techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays is necessary to confirm these predictions and to fully characterize the kinetic and thermodynamic parameters of the ligand-receptor interaction. The binding of a ligand to an intracellular receptor is a critical step that induces conformational changes in the receptor, leading to the regulation of gene expression. numberanalytics.comnih.gov Understanding the kinetics and thermodynamics of this process is essential for elucidating the complete mechanism of action of this compound) at the molecular level.

Modulation of Enzyme Activities and Metabolic Fluxes:

The interaction of this compound) with enzymes is a key aspect of its biological activity. Research suggests that this compound can modulate the activity of crucial metabolic enzymes, thereby influencing metabolic pathways.

Inhibition or Activation of Key Metabolic Enzymes

This compound) has been identified as a modulator of enzymes involved in glycogen (B147801) metabolism. In a study involving an aqueous extract of Cucurbita ficifolia, where this compound) was a major constituent, an increase in glycogen synthase activity and a decrease in glycogen phosphorylase activity were observed in the liver of diabetic mice. science.govscience.govresearchgate.net This suggests a potential role for the compound in promoting glycogen storage. science.govscience.govresearchgate.net Furthermore, some triterpenoids, a class of compounds to which this compound) belongs, are known to stimulate glucose uptake in adipocytes by activating Akt. uts.edu.au The compound has also been studied for its potential to inhibit enzymes like 5-alpha reductase. researchgate.net

In the context of pest control, certain natural products, including this compound), have been shown to affect enzyme activities in insects, such as mixed function oxidases, glutathione (B108866) S-transferase, and acetylcholinesterase, leading to insecticidal effects. hep.com.cn

Allosteric Regulation Mechanisms

While direct evidence for allosteric regulation by this compound) is limited, the modulation of enzymes like glycogen phosphorylase, a known allosteric enzyme, hints at such a possibility. science.govscience.govlablcbosn.com Allosteric regulation involves the binding of a modulator to a site other than the active site, causing a conformational change that alters the enzyme's activity. The complex structure of this compound) could potentially allow it to interact with allosteric sites on various enzymes, a hypothesis that warrants further investigation.

Influence on Signal Transduction Pathways:

This compound) appears to exert influence on cellular function by interacting with critical signal transduction pathways. These pathways are fundamental to cell communication and regulation of cellular processes.

Crosstalk with Major Signaling Cascades (e.g., MAPK, PI3K/Akt)

Network pharmacology studies have consistently implicated this compound) in the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways. semanticscholar.orgnih.govsemanticscholar.orgsemanticscholar.orgtmrjournals.com These pathways are central to cell survival, proliferation, and apoptosis. For instance, in studies related to ischemic stroke, this compound, as part of a traditional Chinese medicine formula, was predicted to target components of the PI3K-Akt and MAPK signaling pathways. semanticscholar.orgnih.govsemanticscholar.orgsemanticscholar.org The PI3K/Akt signaling pathway is crucial for cell survival and is often dysregulated in diseases like cancer. nih.govxiahepublishing.comnih.gov Similarly, the MAPK pathway is involved in cellular responses to a variety of stimuli. semanticscholar.orgsemanticscholar.orgsemanticscholar.org Some studies have shown that plant extracts containing this compound) can regulate the PI3K/Akt signaling cascade. xiahepublishing.comnih.gov

Nuclear Translocation of Transcription Factors

The modulation of signaling pathways by this compound) can lead to downstream effects on the translocation of transcription factors to the nucleus. One such transcription factor is NF-κB, a key player in inflammatory responses. nih.govmdpi.com Research on avocado extracts, which contain this compound), has shown a reduction in the nuclear translocation of NF-κB in prostate cancer cells. nih.govmdpi.com Another important transcription factor is Nrf2, which is involved in the cellular defense against oxidative stress. nih.gov Under normal conditions, Keap1 protein binds to Nrf2, leading to its degradation. nih.gov However, upon exposure to certain stimuli, Nrf2 is released and translocates to the nucleus to activate antioxidant genes. nih.gov In silico studies have suggested an interaction between this compound) and Keap1, potentially facilitating the nuclear translocation of Nrf2. nih.gov Furthermore, the compound has been associated with the regulation of the transcription factor AP-1 (c-jun). scispace.com

Epigenetic Regulation Mediated by this compound) (e.g., histone modification, DNA methylation)

Emerging evidence suggests that phytosterols may play a role in epigenetic regulation, although specific research on this compound) is still in its early stages. Epigenetic modifications, such as DNA methylation and histone modifications, can alter gene expression without changing the DNA sequence itself.

Some studies have indicated that environmental factors can influence the epigenetic regulation of secondary metabolite production in plants, which could indirectly involve compounds like this compound). smujo.id There is a growing interest in how natural compounds might influence epigenetic mechanisms in human health and disease. For example, some flavonoids have been shown to target epigenetic enzymes like DNA methyltransferases and histone deacetylases. nih.gov While direct evidence linking this compound) to histone modification or DNA methylation is currently scarce, the broader context of phytochemicals influencing epigenetic pathways suggests this as a plausible area for future research. researchgate.netresearchgate.netdspacedirect.org

Ecological and Environmental Aspects of Stigmast 7 En 3 Ol, 3.beta

Role in Inter-organismal Chemical Communication

Semiochemicals are signal-carrying molecules used for communication between organisms. Stigmast-7-en-3-ol, (3.beta), has been identified as playing such a role in the intricate chemical dialogues between plants and other organisms, including insects and microbes.

Stigmast-7-en-3-ol, (3.beta) as a Semiochemical in Plant-Insect Interactions

The interactions between plants and insects are often mediated by a complex blend of chemical cues. plantprotection.pl Stigmast-7-en-3-ol, (3.beta) has been isolated from various plants and identified as a compound that can influence insect behavior. plantprotection.plspringermedizin.de

Research has shown that this compound, as part of a plant's chemical profile, can act as a deterrent or an attractant. For instance, in a study on Dodonaea viscosa, stigmast-7-en-3-ol was among the compounds isolated that showed differential activity against various insect pests. plantprotection.pl This suggests a role in plant defense, potentially making the plant less palatable or more toxic to herbivorous insects. Conversely, some chemical compounds from plants can act as kairomones, which benefit the receiving insect, for example by signaling a suitable food source or oviposition site. plantprotection.plresearchgate.net The precise effect of stigmast-7-en-3-ol can be species-specific and dependent on the concentration and presence of other semiochemicals.

Plant SourceAssociated Insect(s)Observed or Potential Role
Dodonaea viscosaEpilachna paenulata, Spodoptera littoralis, Myzus persicae, Rhopalosiphum padiDifferential deterrent activity. plantprotection.pl
Musa sp.MosquitoesPart of a complex mixture of compounds in plants used as insect repellents. springermedizin.de
Opuntia ficus-indica (Cactus Pear)Ceratitis capitata (Mediterranean fruit fly)Identified in fruit odor, which acts as a kairomone. researchgate.net

Influence on Plant-Microbe Symbioses and Pathogen Recognition

The chemical landscape of the plant is crucial for mediating interactions not just with insects, but also with the vast world of microorganisms, including beneficial symbionts and harmful pathogens. frontiersin.org Plants possess an innate immune system that recognizes molecular patterns associated with microbes (MAMPs) to initiate a defense response. nih.govnih.gov Phytosterols (B1254722), as essential components of cell membranes, are implicated in these complex recognition and signaling pathways. researchgate.net

Changes in the levels of specific phytosterols have been associated with responses to both biotic and abiotic stress. researchgate.net For example, fluctuations in the ratios of sterols like β-sitosterol and stigmasterol (B192456) can influence the permeability of plant cell membranes, which is a critical aspect of defense against pathogenic invasion. researchgate.net While direct research on stigmast-7-en-3-ol's role in symbiosis is specific, the broader family of phytosterols is known to be involved. Root exudates containing various metabolites, including triterpenes, can modulate the microbial community in the rhizosphere, the soil region directly influenced by root secretions. frontiersin.org For example, some triterpenes can regulate the ability of endophytic microbes to accumulate metabolites that improve plant health. frontiersin.org The presence of stigmast-7-en-3-ol in plants suggests it is part of the metabolic background that shapes these crucial plant-microbe interactions, although its specific signaling function in symbiosis or pathogen recognition requires more targeted research.

Biotransformation and Degradation of Stigmast-7-en-3-ol, (3.beta) in Environmental Matrices

Once released into the environment, from decaying plant matter for instance, organic compounds like stigmast-7-en-3-ol are subject to various transformation and degradation processes. These can be biotic, driven by microorganisms, or abiotic, caused by physical factors like sunlight.

Microbial Degradation Pathways in Soil and Water

Microorganisms in soil and water play a pivotal role in the biogeochemical cycling of organic matter. They can utilize complex organic molecules as sources of carbon and energy, leading to their degradation. copernicus.org The biodegradation of phytosterols in various environments is a known phenomenon. gatech.edu For example, studies on related phytosterols like β-sitosterol show that they can be transformed by microbial action in soil and aquatic systems. frontiersin.org

While specific degradation pathways for stigmast-7-en-3-ol are not extensively detailed in the provided results, the general process for sterols involves microbial enzymatic activities that break down the complex ring structure. nih.gov Bacteria capable of degrading similar compounds, such as other sterols and aromatic hydrocarbons, have been isolated from various environments, including cloud water, indicating a wide distribution of microbial degradation capabilities. copernicus.org The rate and extent of this degradation depend on numerous factors, including the microbial community present, temperature, pH, and the availability of other nutrients. gatech.edu

Photodegradation and Other Abiotic Transformation Processes

Abiotic factors, particularly sunlight, can also contribute to the transformation of organic compounds in the environment. Photodegradation occurs when light energy, especially in the UV spectrum, initiates chemical reactions that alter or break down molecules. While the search results mention the photodegradation of other compounds like lignin (B12514952) and phenol, direct studies on the photodegradation of stigmast-7-en-3-ol are not specified. copernicus.orgcore.ac.uk However, it is known that complex organic molecules can be susceptible to abiotic transformation. For related sterols, degradation products such as stigmasta-3,5-diene-7-one have been identified, indicating that transformation processes do occur. scholaris.ca These processes, alongside biotic degradation, determine the ultimate fate and persistence of stigmast-7-en-3-ol in the environment.

Stigmast-7-en-3-ol, (3.beta) as a Biomarker in Paleoclimatological and Paleoecological Studies

Molecular fossils, or biomarkers, are organic compounds preserved in sediments that provide clues about past life and environmental conditions. awi.de Sterols and their diagenetic products (stanols) are particularly useful biomarkers because their structures can be linked to specific groups of organisms. frontiersin.org Stigmast-7-en-3-ol and other phytosterols are used in paleoecology to reconstruct past vegetation and environmental changes. worktribe.comnwu.ac.za

The presence and relative abundance of specific plant-derived sterols in sediment cores can indicate shifts in plant communities over time. researchgate.net For example, an increase in certain phytosterols could signify a shift from a Sphagnum-dominated peat bog to one with more vascular plants. researchgate.net These biomarker records, when dated using methods like radiocarbon dating, provide a timeline of ecological change. wm.edu The analysis of fecal sterols and stanols, which are microbial conversion products of sterols like β-sitosterol in the gut of mammals, can even provide evidence of past human or animal presence in a specific location. frontiersin.org The stability of these molecules allows them to persist in the geological record for thousands of years, making stigmast-7-en-3-ol and its relatives invaluable tools for peering into Earth's ecological history. frontiersin.org

Study TypeMatrixInformation Inferred from Sterol Biomarkers
PaleoecologyPeat CoresChanges in plant communities (e.g., shifts between mosses and vascular plants). worktribe.comresearchgate.net
PaleoecologyLake SedimentsIdentification of past terrestrial plant inputs into the aquatic system. researchgate.net
ArchaeologyLake SedimentsPresence of humans or herbivores through analysis of fecal stanols derived from plant sterols. frontiersin.org
PaleoclimatologySediment CoresReconstruction of past environmental and climatic conditions based on vegetation changes. nwu.ac.zawm.edu

Environmental Monitoring and Occurrence in Aquatic and Terrestrial Ecosystems

Stigmast-7-en-3-ol, (3.beta), also known by the common synonym schottenol (B1194776), is a naturally occurring phytosterol found across a wide range of plant species and marine organisms. Its presence in various environmental compartments makes it a useful biomarker for tracing the origin and distribution of organic matter in both aquatic and terrestrial ecosystems. Environmental monitoring efforts leverage the detection of such specific sterols to understand biogeochemical processes and the impact of terrestrial runoff on aquatic environments.

Occurrence in Aquatic Ecosystems

In aquatic environments, the presence of Stigmast-7-en-3-ol is primarily linked to inputs from terrestrial plants and certain aquatic organisms like phytoplankton. foodb.caresearchgate.net Its detection in water bodies and sediments serves as an indicator of terrestrial organic matter influx.

Research Findings:

Studies of lake sediments have successfully used phytosterols, including Δ7-sterols like Stigmast-7-en-3-ol, to reconstruct past environmental conditions. In a sediment core study from a lake in Transbaikalia, the appearance of Stigmast-7-en-3-ol, along with other specific sterols like ergost-7-en-3-ol, marked a significant shift in the composition of organic matter beginning around the mid-19th century. researchgate.netresearchgate.net This change indicated a shift in the main bioproducers within the ecosystem. researchgate.netresearchgate.net

While Stigmast-7-en-3-ol is practically insoluble in water, its association with particulate matter allows for its transport and deposition in sediments. foodb.ca Research in the South China Sea on seep-dwelling bivalves did not detect Stigmast-7-en-3-ol, but identified a range of other sterols, highlighting the diversity of these compounds in marine fauna and their utility in understanding nutritional strategies. frontiersin.org Similarly, a study on the distribution of phytosterols in the coastal and river sediments of south-central Chile focused on major phytosterols like β-sitosterol and stigmasterol to assess terrestrial and anthropogenic inputs, particularly from pulp mill effluents. researchgate.net Although Stigmast-7-en-3-ol was not a primary focus, the study underscores the principle of using sterol profiles for source apportionment in coastal zones. researchgate.net

The following table summarizes the documented occurrence of Stigmast-7-en-3-ol in various aquatic environments.

Table 1: Documented Occurrence of Stigmast-7-en-3-ol in Aquatic Ecosystems

Ecosystem Type Sample Matrix Location/Study Finding Citation
Freshwater Lake Bottom Sediment Core Transbaikalia Detected; its appearance signaled a historical shift in organic matter sources. researchgate.netresearchgate.net
Marine Bivalve Tissue South China Sea Not detected in the specific bivalve species studied. frontiersin.org
Coastal Marine Sediments South-Central Chile Not specifically reported, but the study confirmed the utility of phytosterols as terrestrial biomarkers. researchgate.net

Occurrence in Terrestrial Ecosystems

Stigmast-7-en-3-ol is widely distributed in the terrestrial biosphere, having been identified in numerous higher plants. Its presence is often characteristic of specific plant families or parts, making it a valuable chemotaxonomic marker.

Research Findings:

The compound has been identified in a variety of plant-derived products and tissues. For instance, it is a known constituent of argan oil, where it can be one of the most abundant phytosterols, and has also been found in prickly pear seed oil. mdpi.comresearchgate.net A study of Paederia foetida extracts identified Stigmast-7-en-3-ol as one of several bioactive compounds. mdpi.com Furthermore, analysis of permafrost deposits in Batagay, Siberia, identified Stigmast-7-en-3-ol among other sterols typical of higher land plants, preserved within ancient sediment layers. copernicus.org

The distribution of phytosterols, including Stigmast-7-en-3-ol, can vary significantly between plant species and even different organs within the same plant. researchgate.net This specificity allows researchers to trace organic material back to its source. For example, C29 sterols like Stigmast-7-en-3-ol are generally considered abundant in vascular plants, and their presence in sediments or soils points to a terrestrial plant origin. copernicus.org

The table below provides a summary of terrestrial sources where Stigmast-7-en-3-ol has been identified.

Table 2: Documented Occurrence of Stigmast-7-en-3-ol in Terrestrial Sources | Source Category | Specific Source | Finding | Citation | | --- | --- | --- | --- | | Plant Oils | Argan Oil (Argania spinosa) | Identified as a major phytosterol component. | mdpi.comresearchgate.net | | Plant Oils | Prickly Pear Seed Oil (Opuntia ficus-indica) | Identified as a constituent. | researchgate.net | | Plant Extracts | Paederia foetida | Identified as a bioactive compound in chloroform (B151607) extract. | mdpi.com | | Sediments | Permafrost Deposits | Batagay, Siberia | Detected as a biomarker for higher land plants in ancient sediment. | copernicus.org | | Common Foods | Common Walnut, Robusta Coffee, Tea | Identified as a potential biomarker for consumption. | foodb.ca |

Biotechnological Production and Synthetic Research of Stigmast 7 En 3 Ol, 3.beta

Strategies for Enhanced Biosynthesis in Plant Cell Cultures and Hairy Root Systems

The production of Stigmast-7-en-3-ol,(3.beta) and other phytosterols (B1254722) using plant in vitro systems is a significant area of biotechnological research. Elicitation, the process of inducing or enhancing metabolite biosynthesis by adding small amounts of specific compounds (elicitors) to the culture, is a primary strategy. nih.gov Elicitors can be biotic, originating from biological sources, or abiotic, which are of non-biological origin. nih.govmdpi.com

Biotic elicitors include substances like fungal or bacterial lysates, yeast extracts, and polysaccharides such as chitosan. nih.govmdpi.com Endogenous elicitors, which are synthesized by the plant in response to stress, include phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). mdpi.com These have been shown to be potent inducers of triterpenoid (B12794562) saponin (B1150181) biosynthesis, a pathway that shares precursors with sterol synthesis. mdpi.com

Specific research has demonstrated the effectiveness of various elicitors in enhancing phytosterol production:

Cyclodextrins (CDs) and Methyl Jasmonate (MeJA): In cell suspension cultures of Daucus carota (carrot), the use of β-cyclodextrins (β-CDs) was found to increase the production of phytosterols. researchgate.net CDs appear to function both as elicitors of the biosynthetic pathway and as carriers that promote the secretion of the synthesized phytosterols into the culture medium, which could simplify their recovery. researchgate.net The combined use of MeJA and CDs has also been explored in carrot and Linum usitatissimum (flax) cell cultures to enhance phytosterol yields. researchgate.netnih.gov

Phytohormones in Hairy Roots: Studies on hairy root cultures of Calendula officinalis have shown that different phytohormones can modulate the sterol profile. The application of abscisic acid (ABA) as an elicitor resulted in an approximately 30% increase in the content of this compound). mdpi.comresearchgate.net Conversely, elicitation with ethylene (B1197577) (applied as ethephon) led to a decrease in the compound's content, illustrating the specific and sometimes opposing effects of different elicitors. mdpi.com

Table 1: Effect of Phytohormone Elicitors on this compound) Content in Calendula officinalis Hairy Roots Data derived from studies on steroid and triterpenoid synthesis. mdpi.comresearchgate.net

ElicitorConcentrationChange in Stigmast-7-en-3-ol Content
Abscisic Acid (ABA)10 µM~30% Increase
Abscisic Acid (ABA)50 µM~30% Increase (not statistically significant)
Ethylene (Ethephon)10 µMDecrease (not statistically significant)
Ethylene (Ethephon)100 µMStatistically Significant Decrease

Microbial Fermentation for Heterologous Production of this compound)

Advances in synthetic biology have positioned microbial hosts, particularly the yeast Saccharomyces cerevisiae, as a green and safe platform for the de novo biosynthesis of valuable steroidal compounds. researchgate.net The production of phytosterols like this compound) in yeast is a promising alternative to extraction from plants. nih.govnih.gov

A primary challenge in engineering yeast for phytosterol production is the presence of its native ergosterol (B1671047) biosynthetic pathway, which competes for common precursors. nih.govnih.govacs.org To channel the metabolic flux towards the desired product, several metabolic engineering strategies are employed:

Enhancement of Precursor Supply: The biosynthesis of all sterols begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway. nih.gov Overexpressing key rate-limiting enzymes in this pathway, such as a truncated version of HMG-CoA reductase (tHMG1), can significantly increase the pool of precursors available for sterol synthesis. nih.govfrontiersin.org

Restriction of Competing Pathways: To prevent the conversion of precursors into ergosterol, non-essential genes in the downstream ergosterol pathway (such as ERG2-6) can be knocked out. nih.gov This redirects intermediates towards the heterologous phytosterol pathway.

Regulation of Sterol Esterification: Yeast cells tend to esterify heterologous sterols, converting them into steryl esters and storing them in lipid droplets. nih.govacs.org This can impede the function of downstream enzymes if further modifications are desired. nih.gov However, in some strategies, enhancing esterification by overexpressing sterol acyltransferases like ARE2 has been shown to increase the total accumulation of the target sterol. frontiersin.org

Pathway Reconstitution: The successful production of this compound) requires the introduction of the specific plant enzymes responsible for its synthesis from common intermediates like cycloartenol (B190886). This includes the activity of sterol-Δ⁷-isomerases, which create the characteristic C-7 double bond. Research has already demonstrated the feasibility of this approach by successfully producing related phytosterols, such as campesterol (B1663852) and β-sitosterol, in engineered yeast. nih.govacs.org

Table 2: Key Metabolic Engineering Strategies for Phytosterol Production in Yeast Based on general strategies for enhancing sterol biosynthesis. researchgate.netnih.govfrontiersin.org

StrategyTarget/MethodRationale
Increase Precursor Flux Overexpression of MVA pathway enzymes (e.g., tHMG1)Boosts the supply of sterol precursors like squalene (B77637).
Block Competing Pathway Knockout of native ergosterol synthesis genes (e.g., ERG genes)Redirects metabolic intermediates to the desired phytosterol.
Enhance Accumulation Overexpression of sterol acyltransferase (e.g., ARE2)Promotes storage of the target sterol as an ester in lipid droplets.
Systematic Upregulation Overexpression of global regulatory factors (e.g., UPC2-1)Increases transcription of multiple genes in the sterol biosynthetic pathway.
Expand Storage Pool Overexpression of fatty acid biosynthesis genes (e.g., ACC1)Increases the size and number of lipid droplets for sterol ester storage.

Chemoenzymatic and Total Synthesis Approaches for this compound) and its Analogs

Beyond biotechnological methods, chemical synthesis provides a direct route to this compound) and its analogs. These approaches allow for precise structural control and the creation of novel derivatives.

Chemoenzymatic Synthesis: This strategy combines the efficiency of chemical reactions with the high selectivity of biological enzymes. rsc.org While a specific chemoenzymatic total synthesis for this compound) is not widely documented, the principles are highly applicable. For instance, lipases are often used for the stereoselective synthesis of chiral precursors, which can then be converted into complex molecules like lactones through chemical steps. researchgate.net This approach could be used to create specific stereoisomers of this compound) or its intermediates.

Semi-synthesis and Total Synthesis: this compound) can be produced through the chemical modification of related, more abundant sterols or via total synthesis. A key reaction is the reduction of the ketone precursor, stigmast-7-en-3-one, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield the target alcohol. smolecule.com Furthermore, synthetic strategies developed for structurally similar compounds, such as the synthesis of brassinosteroid analogs from stigmasterol (B192456), demonstrate the chemical toolset available. These syntheses involve a sequence of reactions including epoxidation, dihydroxylation, and the selective reduction of double bonds to achieve the desired molecular architecture.

Sustainable Production Methods for this compound) from Natural Sources

The development of sustainable production methods is crucial for the commercial viability and environmental responsibility of producing fine chemicals like this compound).

The biotechnological routes described in sections 9.1 and 9.2, using plant cell factories and microbial fermentation, are considered sustainable and eco-friendly systems. nih.gov They offer an alternative to chemical synthesis, which may rely on harsh reagents, and avoid the over-harvesting of rare or endangered plant species.

For production from natural sources, sustainability focuses on the choice of raw material and the extraction process.

Utilization of Agro-industrial Byproducts: A promising sustainable source is the use of agricultural waste streams. For example, phytosterols, including this compound) as a minor component, have been successfully extracted and characterized from sugarcane (Saccharum officinarum L.) rind. biocrick.com Using such byproducts adds value to existing industries and reduces waste.

Green Extraction Techniques: The industrial extraction of phytosterols from plant matter typically involves solvent extraction, chromatography, and crystallization. smolecule.com To improve the sustainability of this process, research is focused on using green solvents, reducing energy consumption, and optimizing extraction efficiency to minimize the environmental footprint.

Derivatization and Chemical Modification of this compound) for Investigating Structure-Activity Relationships

To explore and potentially enhance the biological activities of this compound), its chemical structure can be modified to create a library of derivatives. The study of these analogs helps to establish structure-activity relationships (SAR), identifying which parts of the molecule are essential for its function.

The this compound) molecule offers several sites for chemical modification:

The 3-hydroxyl group: This group can be oxidized to form the corresponding ketone, stigmast-7-en-3-one. smolecule.com It can also undergo substitution reactions to introduce different functional groups or be esterified with various acids. smolecule.com

The C7-C8 double bond: This double bond can be subjected to reactions such as epoxidation or dihydroxylation to create new analogs.

A study on the related phytosterol, stigmasterol, provides a clear template for such SAR investigations. researchgate.net In that research, eight different stigmasterol derivatives were synthesized, including an acetate (B1210297) ester, epoxides, and poly-hydroxylated forms. These derivatives were then tested for their cytotoxic activity against breast cancer cell lines. The results showed that some of the synthesized analogs, such as 5,6-Epoxystigmast-22-en-3β-ol and stigmast-5-ene-3β,22,23-triol, exhibited significantly improved and more selective cytotoxicity compared to the parent stigmasterol. researchgate.net This demonstrates that chemical derivatization is a powerful tool for generating novel compounds with potentially enhanced therapeutic properties. A similar strategic approach could be applied to this compound) to explore its therapeutic potential.

Table 3: Examples of Stigmasterol Derivatization for SAR Studies This table illustrates a strategy that could be applied to this compound). researchgate.net

Parent CompoundDerivative SynthesizedModification TypeObserved Activity Change
StigmasterolStigmasterol acetateEsterification of 3-OH group-
Stigmasterol5,6-Epoxystigmast-22-en-3β-olEpoxidation of C5-C6 double bondImproved cytotoxicity against MCF-7 cells
StigmasterolStigmastane-3β,5,6,22,23-pentolDihydroxylation and reductionImproved cytotoxicity against HCC70 cells
StigmasterolStigmast-5-ene-3β,22,23-triolDihydroxylation of C22-C23 double bondImproved cytotoxicity against MCF-7 cells

Conclusion

Synthesis of Key Findings and Contributions to the Field

Stigmast-7-en-3-ol, (3.beta.), a prominent phytosterol found across a diverse range of plant species, has been the subject of significant scientific inquiry, leading to a number of key findings that have advanced our understanding of sterol chemistry and biology. ontosight.ainih.gov Research has firmly established its chemical identity as a C29 sterol with a characteristic double bond at the C-7 position and a hydroxyl group at the 3-beta position of the steroid nucleus. nih.govnist.gov This specific structure distinguishes it from other common phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456).

Initial contributions to the field involved the isolation and structural elucidation of stigmast-7-en-3-ol from various natural sources, including Sedum lineare, Chenopodium quinoa, and sugarcane rind. nih.govbiocrick.comals-journal.com These early phytochemical studies were crucial for establishing its natural occurrence and providing the pure compound for further biological investigation. Methodologies such as column chromatography and spectroscopic analyses were instrumental in its identification. nih.govresearchgate.net

A significant contribution has been the elucidation of its role as a key intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of physiological processes. scielo.brmdpi.comfrontiersin.org Research has demonstrated that stigmast-7-en-3-ol is a precursor in the pathway leading to the synthesis of these vital plant growth regulators. frontiersin.org Furthermore, studies have highlighted its function as a structural component of plant cell membranes, where, like other phytosterols, it modulates membrane fluidity and permeability. ontosight.aiwikipedia.orgelicit-plant.comnih.gov This role is fundamental to maintaining cellular integrity and function, particularly under conditions of environmental stress. nih.gov

Broader Implications of Stigmast-7-en-3-ol,(3.beta) Research for Plant, Microbial, and Animal Biology

The study of stigmast-7-en-3-ol, (3.beta.) has implications that extend across the biological kingdoms, offering insights into the fundamental processes of plants, microbes, and animals.

Plant Biology: In the realm of plant biology, the significance of stigmast-7-en-3-ol is multifaceted. As a crucial component of cell membranes, it plays a pivotal role in plant adaptation to temperature fluctuations and other environmental stresses. elicit-plant.comnih.gov Its involvement in the biosynthesis of brassinosteroids underscores its importance in regulating plant growth, development, and immunity. scielo.brmdpi.comfrontiersin.org Research into stigmast-7-en-3-ol and related phytosterols is therefore central to understanding how plants manage their growth and respond to their environment.

Microbial Biology: The interactions between stigmast-7-en-3-ol and microorganisms are an emerging area of research. While comprehensive data is still being gathered, the established roles of other phytosterols in mediating plant-microbe interactions suggest that stigmast-7-en-3-ol likely plays a role in plant defense against pathogens.

Animal Biology: In animal systems, the implications of dietary phytosterols, including stigmast-7-en-3-ol, are of considerable interest. Research has indicated that phytosterols can influence cholesterol metabolism in animals. ontosight.ai Specifically, they are thought to compete with cholesterol for absorption in the intestine, which has implications for maintaining cholesterol homeostasis. Studies have also explored the potential anti-inflammatory and antioxidant properties of phytosterols, suggesting a broader role in animal physiology. smolecule.com It is important to note that phytosterols are not precursors for steroid hormones in mammals in the same way that cholesterol is. whiterose.ac.uk

The table below summarizes some of the known biological activities of stigmast-7-en-3-ol and related phytosterols.

Biological SystemObserved Role/ActivityResearch Focus
Plants Structural component of cell membranesMembrane fluidity and permeability wikipedia.orgelicit-plant.com
Precursor in brassinosteroid biosynthesisPlant growth and development regulation scielo.brfrontiersin.org
Role in stress adaptationResponse to temperature changes nih.gov
Animals Influence on cholesterol absorptionCompetitive inhibition in the gut
Potential anti-inflammatory and antioxidant effectsModulation of inflammatory pathways smolecule.com

Outlook on the Enduring Significance of this compound) in Academic Research

The academic significance of stigmast-7-en-3-ol, (3.beta.) is poised to endure, driven by its fundamental roles in biology and the potential for new discoveries. Future research is likely to delve deeper into the intricate mechanisms by which it and other phytosterols regulate membrane microdomains, such as lipid rafts, and the consequent impact on cellular signaling. nih.gov A more detailed understanding of its biosynthetic and metabolic pathways in a wider range of plant species will continue to be a key research area.

Unanswered questions remain regarding the full spectrum of its biological activities. For instance, its precise role in mediating interactions with both pathogenic and symbiotic microorganisms is an area ripe for investigation. In the context of animal biology, further research is needed to elucidate the specific molecular targets of stigmast-7-en-3-ol and to differentiate its effects from those of other dietary phytosterols.

The development of advanced analytical techniques will undoubtedly facilitate more precise quantification and localization of stigmast-7-en-3-ol within cells and tissues, opening up new avenues for research. oup.com As a naturally occurring compound with diverse biological functions, stigmast-7-en-3-ol will remain a valuable tool for scientists seeking to unravel the complexities of sterol biology in plants, animals, and their interactions with the microbial world.

Q & A

Q. How can Stigmast-7-en-3-ol be identified and characterized in natural sources?

To identify Stigmast-7-en-3-ol in natural matrices (e.g., plants, algae), researchers should:

  • Use GC-MS or HPLC with reference standards for spectral matching (retention indices, fragmentation patterns) .
  • Compare against databases like the NIST Chemistry WebBook for molecular weight (414 g/mol) and IUPAC identifiers .
  • Employ solvent extraction (e.g., hexane or chloroform) followed by silica gel chromatography to isolate sterol fractions .
  • Validate purity via melting point analysis and NMR spectroscopy (¹H/¹³C) to confirm the 3β-hydroxyl and Δ⁷ double bond positions .

Q. What analytical techniques are suitable for quantifying Stigmast-7-en-3-ol in complex biological matrices?

  • GC-MS : Optimize column selection (e.g., DB-5MS) and ionization parameters (EI mode at 70 eV) to resolve sterol isomers, using internal standards (e.g., cholestanol) for quantification .
  • HPLC-UV/ELSD : Utilize C18 columns with isocratic elution (e.g., methanol:acetonitrile, 95:5) and low-wavelength UV detection (205–210 nm) .
  • LC-MS/MS : Apply MRM transitions for enhanced specificity in lipid-rich samples, with collision energy optimized for the [M+H-H₂O]⁺ ion .

Q. What are the critical parameters influencing the synthesis yield of Stigmast-7-en-3-ol?

  • Catalysts : Use acidic catalysts (e.g., p-toluenesulfonic acid) for cyclization steps, ensuring anhydrous conditions to avoid side reactions .
  • Temperature : Maintain 60–80°C during sterol backbone formation to balance reaction kinetics and thermal degradation .
  • Purification : Employ recrystallization (e.g., methanol/chloroform) or preparative TLC to achieve >95% purity, validated by HPLC .

Advanced Research Questions

Q. How can structural modifications of Stigmast-7-en-3-ol enhance its bioactivity?

  • Acetylation : Introduce acetate groups at the 3β-position to improve membrane permeability, as seen in the derivative Stigmast-7-en-3-ol acetate (C₃₁H₅₂O₂, MW 456.74) .
  • Δ⁷ Saturation : Compare Δ⁷ vs. Δ⁵ analogs (e.g., γ-sitosterol) to study how double bond position affects receptor binding (e.g., PPARγ) .
  • Side-Chain Functionalization : Modify the C24 ethyl group to assess impacts on complement system inhibition (e.g., Clionasterol analogs) .

Q. What strategies resolve contradictions in reported cytotoxicity data of Stigmast-7-en-3-ol?

  • Standardized Assays : Use MTT assays with consistent cell lines (e.g., A549) and exposure times (24–48 hrs), reporting IC₅₀ values with 95% confidence intervals .
  • Membrane Localization Studies : Apply confocal microscopy (CLSM) with fluorescent probes (e.g., DiO) to correlate cytotoxicity with membrane disruption .
  • Meta-Analysis : Follow COSMOS-E guidelines to harmonize data from heterogeneous studies, assessing confounders like solvent carriers (DMSO vs. ethanol) .

Q. How to design experiments to study membrane-modulating effects of Stigmast-7-en-3-ol?

  • Liposome Models : Incorporate Stigmast-7-en-3-ol into phosphatidylcholine bilayers (e.g., DOPC) and measure membrane fluidity via fluorescence anisotropy .
  • Molecular Dynamics Simulations : Use tools like GROMACS to predict interactions with lipid rafts, focusing on hydrogen bonding at the 3β-hydroxyl group .
  • Biological Validation : Test membrane stability in erythrocyte hemolysis assays, comparing with cholesterol as a control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.